molecular formula C10H11BrF3N B12951110 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B12951110
M. Wt: 282.10 g/mol
InChI Key: SWODOTXRUVFCMC-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a useful research compound. Its molecular formula is C10H11BrF3N and its molecular weight is 282.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrF3N

Molecular Weight

282.10 g/mol

IUPAC Name

3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H11BrF3N/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6H,1-2,5,15H2

InChI Key

SWODOTXRUVFCMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CCCN

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a fluorinated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and materials science. The unique combination of a bromo-substituted phenyl ring, a trifluoromethyl group, and a primary amine function imparts a distinct set of physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents and functional materials. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromo- and amino- functionalities provide reactive handles for further molecular elaboration.[1]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, a detailed discussion of its synthesis, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties

PropertyValue (Predicted/Estimated)Remarks
Molecular Formula C10H11BrF3NBased on its chemical structure.
Molecular Weight 285.10 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidInferred from similar phenylpropanamines.[2]
Boiling Point > 200 °CEstimated based on the boiling point of similar-sized phenylpropanamines, which is around 204 °C.[3] The presence of bromine and a trifluoromethyl group would likely increase the boiling point.
Melting Point Not availableLikely a low-melting solid, if not a liquid at room temperature.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane). Limited solubility in water.Typical for organic amines of this size and functionality.
pKa (of the conjugate acid) ~10.7The pKa of the ammonium ion is estimated to be similar to that of n-propylamine (10.71).[4][5][6] The electron-withdrawing effects of the substituted phenyl ring may slightly decrease this value.

Spectroscopic Profile

The structural features of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine give rise to a predictable spectroscopic signature.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, propyl chain, and amine protons.

  • Aromatic Protons (δ 7.5-8.0 ppm): Three protons on the substituted benzene ring will likely appear as a complex multiplet pattern due to ortho- and meta-couplings.

  • Methylene Protons adjacent to the ring (Ar-CH₂-, δ ~2.8 ppm): A triplet, coupled to the adjacent methylene group.

  • Methylene Protons (-CH₂-CH₂-NH₂, δ ~1.9 ppm): A multiplet, coupled to the two adjacent methylene groups.

  • Methylene Protons adjacent to the amine (-CH₂-NH₂, δ ~2.9 ppm): A triplet, coupled to the adjacent methylene group.

  • Amine Protons (-NH₂, δ variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

  • Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the carbons of the phenyl ring, including the carbon bearing the trifluoromethyl group (which will appear as a quartet due to C-F coupling) and the carbon bearing the bromine atom.

  • Trifluoromethyl Carbon (-CF₃, δ ~125 ppm): A quartet due to one-bond C-F coupling.

  • Propyl Chain Carbons (δ 25-45 ppm): Three signals corresponding to the methylene carbons of the propyl chain.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the amine and aromatic functionalities.[7]

  • N-H Stretch (3300-3400 cm⁻¹): Two bands are expected for a primary amine, corresponding to symmetric and asymmetric stretching vibrations.[7]

  • C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Absorption bands characteristic of C-H bonds on a benzene ring.

  • C-H Stretch (Aliphatic) (2850-2960 cm⁻¹): Bands corresponding to the C-H bonds of the propyl chain.

  • N-H Bend (1590-1650 cm⁻¹): A bending vibration characteristic of primary amines.[7]

  • C=C Stretch (Aromatic) (~1600, 1475 cm⁻¹): Absorptions typical for a substituted benzene ring.

  • C-F Stretch (1000-1350 cm⁻¹): Strong absorptions due to the trifluoromethyl group.

  • C-N Stretch (~1200 cm⁻¹): A stretching vibration for the carbon-nitrogen bond.[7]

  • C-Br Stretch (500-600 cm⁻¹): A low-frequency absorption for the carbon-bromine bond.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of the propylamino side chain and other characteristic cleavages.

Synthesis

A plausible and efficient synthetic route to 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine can be designed based on established organometallic and functional group transformation methodologies. A likely precursor is the corresponding propanol, which can then be converted to the target amine.[8]

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Heck Coupling cluster_1 Reduction cluster_2 Mesylation/Azide Substitution/Reduction A 1-Bromo-2-iodo-4-(trifluoromethyl)benzene C Intermediate A A->C Pd(OAc)₂, PPh₃, Et₃N B Allyl alcohol B->C D 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol C->D H₂, Pd/C E Intermediate B D->E 1. MsCl, Et₃N 2. NaN₃ F 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine E->F H₂, Pd/C or LiAlH₄

Caption: Proposed synthetic workflow for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)prop-2-en-1-ol

  • Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., argon), add 1-bromo-2-iodo-4-(trifluoromethyl)benzene, a palladium catalyst such as palladium(II) acetate, a phosphine ligand like triphenylphosphine, and a suitable solvent like acetonitrile or DMF.

  • Addition of Reagents: Add allyl alcohol and a base, typically a tertiary amine like triethylamine.

  • Reaction: Heat the mixture to a temperature appropriate for the Heck coupling reaction, typically between 80-100 °C, and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired allylic alcohol.

Part 2: Synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol

  • Hydrogenation: Dissolve the unsaturated alcohol from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the saturated alcohol, which can be used in the next step without further purification if sufficiently pure.

Part 3: Synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

  • Activation of the Alcohol: Dissolve the propanol in an anhydrous solvent like dichloromethane and cool to 0 °C. Add triethylamine followed by the dropwise addition of methanesulfonyl chloride to form the mesylate in situ.

  • Nucleophilic Substitution: To the solution of the mesylate, add sodium azide and a polar aprotic solvent like DMF, and heat the mixture to facilitate the SN2 reaction to form the corresponding azide.

  • Reduction of the Azide: The azide can be reduced to the primary amine by several methods. A common and effective method is catalytic hydrogenation using palladium on carbon in a manner similar to the alkene reduction. Alternatively, reduction can be achieved using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Final Purification: After the reduction is complete, a standard aqueous work-up is performed. The crude amine can then be purified by column chromatography or distillation under reduced pressure to yield the final product.

Potential Applications in Drug Discovery

The structural motifs present in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine are of significant interest in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly improve the metabolic stability and pharmacokinetic profile of drug candidates.[1][9][10]

The primary amine provides a versatile handle for the introduction of a wide range of functionalities through amide bond formation, reductive amination, and other nitrogen-based coupling reactions. The bromo-substituent can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further molecular diversity.

Given these features, this compound could serve as a key building block for the synthesis of novel antagonists or agonists for various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The overall lipophilicity and potential for enhanced metabolic stability make it a promising scaffold for developing central nervous system (CNS) active agents.

Safety and Handling

Based on safety data for structurally related compounds, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine should be handled with care in a well-ventilated fume hood.[2] It is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed experimental data is currently limited, its physicochemical and spectroscopic properties can be reliably predicted. The proposed synthetic route offers a practical approach to its preparation, opening avenues for its use in the development of novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. As the demand for novel fluorinated building blocks continues to grow, compounds like this will undoubtedly play an increasingly important role in advancing chemical and pharmaceutical research.

References

  • Chemsrc. 3-[2-Bromo-4-(trifluoromethyl)phenyl]prop-2-en-1-amine. Available from: [Link].

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. Available from: [Link].

  • Chemazone. 3-{1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-1-amine. Available from: [Link].

  • The OChemTutor. pKa values. Available from: [Link].

  • ResearchGate. FT-IR spectrum of 3-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-benzo[e][8][11]oxazine. Available from: [Link].

  • Journal of Physical Organic Chemistry. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link].

  • LibreTexts Chemistry. Approximate pKa chart of the functional groups: values to know. Available from: [Link].

  • PubChem. 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one. Available from: [Link].

  • PubChem. 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. Available from: [Link].

  • NIST WebBook. Benzene, 1-bromo-4-(trifluoromethyl)-. Available from: [Link].

  • ACS Publications. Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. Available from: [Link].

  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link].

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link].

  • PubChemLite. 2-bromo-3-[4-(trifluoromethyl)phenyl]propanamide. Available from: [Link].

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  • Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. Available from: [Link].

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  • PMC. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Angewandte Chemie. Available from: [Link].

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  • Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
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  • PubChem. (S)-3-(2-Bromo-4-nitro-1H-imidazol-1-yl)-2-((4-(trifluoromethoxy)benzyl)oxy)propan-1-ol. Available from: [Link].

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Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a highly complex, poly-substituted phenylalkylamine. Its structural framework—incorporating a primary aliphatic amine, a heavy halogen (bromine), and a strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group—presents a unique and highly diagnostic mass spectrometric profile. This technical whitepaper provides an in-depth mechanistic guide to its collision-induced dissociation (CID) pathways. Designed for analytical chemists and drug development professionals, this guide explains the causality behind specific fragmentation events, allowing laboratories to establish self-validating analytical protocols for positive identification and structural elucidation.

Physicochemical & Structural Profiling

Understanding the intact molecule's properties is the prerequisite for interpreting its gas-phase dissociation. The presence of bromine creates a distinct isotopic envelope that must be leveraged during analysis.

PropertyValueAnalytical Significance
Chemical Formula C 10​ H 11​ BrF 3​ NDefines the exact mass and isotopic envelope.
Monoisotopic Mass 281.0027 DaTarget for high-resolution MS calibration.
[M+H] + ( 79 Br) 282.0105 DaPrimary precursor ion for CID.
[M+H] + ( 81 Br) 284.0085 DaSecondary precursor; confirms halogen presence.
Isotopic Signature ~1:1 Doublet ( Δ 1.998 Da)Built-in diagnostic tool for fragment validation.

Mass Spectrometry Fundamentals: The Self-Validating Isotopic System

When analyzed via Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) in positive mode, the primary amine acts as the most basic site, readily accepting a proton to yield a robust [M+H] + precursor ion. The presence of a single bromine atom creates a highly diagnostic 1:1 isotopic doublet at m/z 282.01 and 284.01.

Expertise Insight: This isotopic signature functions as a self-validating system within the protocol. Any product ion generated during MS/MS that retains the aromatic ring must exhibit this ~2 Da spaced doublet of equal intensity. If a fragment appears as a singlet, it conclusively proves the heterolytic or homolytic cleavage of the carbon-bromine bond, providing absolute certainty about the fragment's structural origin.

Mechanistic Fragmentation Pathways (ESI-CID-MS/MS)

The fragmentation of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is governed by relative bond dissociation energies and the stabilizing effects of the aromatic system. The pathways closely mirror those of related phenylpropanamines[1][2] but are heavily modulated by the -CF 3​ and -Br substituents[3][4].

Pathway A: Deamination and Alkyl Chain Dynamics

The most thermodynamically favorable initial cleavage is the neutral loss of ammonia (NH 3​ , 17.03 Da). Protonation at the basic nitrogen weakens the adjacent C-N bond, driving heterolytic cleavage to form a reactive phenylpropyl carbocation (m/z 264.98 / 266.98).

Following deamination, the alkyl chain frequently undergoes a concerted loss of ethylene (C 2​ H 4​ , 28.03 Da) via a cyclic transition state. This yields the highly resonance-stabilized 2-bromo-4-(trifluoromethyl)benzyl cation (m/z 236.95 / 238.95). The retention of the bromine atom in this fragment is confirmed by the persistent 1:1 isotopic doublet. This benzylic cleavage behavior is a hallmark of extended phenylalkylamine isomers[1].

Pathway B: Trifluoromethyl Group Dynamics

The -CF 3​ group is generally stable, but under elevated collision energies (CE > 30 eV), it exhibits specific fragmentation patterns characteristic of trifluoromethylphenyl derivatives[3]. The most prominent event is the neutral loss of hydrogen fluoride (HF, 20.00 Da). This process is driven by the high electronegativity of fluorine and requires hydrogen abstraction—often from the adjacent alkyl chain via an ortho-effect or spatial proximity—resulting in a fragment at m/z 244.98 / 246.98 (derived from the deaminated ion)[4].

Pathway C: Halogen Cleavage

The C-Br bond is the weakest covalent bond in the molecule. High-energy CID induces the loss of a bromine radical (•Br, 78.92 Da) or hydrogen bromide (HBr, 79.92 Da). The loss of HBr from the deaminated intermediate (m/z 265) yields a singlet fragment at m/z 185.06. The sudden disappearance of the isotopic doublet is the definitive diagnostic marker for this pathway, validating the loss of the halogen.

Experimental Protocols: LC-MS/MS Workflow

To capture the full fragmentation spectrum and leverage the self-validating isotopic system, a dynamic Collision Energy (CE) approach is required.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. The acidic modifier ensures complete protonation of the primary amine prior to droplet desolvation.

  • Chromatographic Separation: Utilize a sub-2 μ m C18 UHPLC column. Employ a gradient elution (Mobile Phase A: 0.1% FA in H 2​ O; Mobile Phase B: 0.1% FA in Acetonitrile) to resolve the compound from potential matrix interferences and isobaric species[2].

  • Ionization (ESI+): Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr to maximize ionization efficiency.

  • Precursor Selection (Q1): Isolate both m/z 282.0 ( 79 Br) and 284.0 ( 81 Br) in sequential scan events using a narrow isolation window (0.7 Da) to maintain isotopic fidelity and prevent chimeric spectra.

  • Collision-Induced Dissociation (Q2): Use Argon as the collision gas. Apply a CE ramp from 15 eV (to capture the fragile [M+H-NH 3​ ] + ion) to 40 eV (to force the endothermic loss of HF and HBr).

  • Mass Analysis (Q3/TOF): Acquire high-resolution product ion spectra (m/z 50–300) to calculate exact mass errors (< 5 ppm) for rigorous structural assignment.

Data Presentation: Diagnostic Product Ions

Fragment Assignmentm/z ( 79 Br)m/z ( 81 Br)Neutral LossRequired CEIsotope Pattern
[M+H] + (Precursor) 282.0105284.0085NoneN/A1:1 Doublet
[M+H - NH 3​ ] + 264.9840266.982017.0265 (NH 3​ )Low (10-20 eV)1:1 Doublet
Benzyl Cation 236.9527238.950745.0578 (NH 3​
  • C 2​ H 4​ )
Med (20-30 eV)1:1 Doublet
[M+H - NH 3​
  • HF] +
244.9779246.975937.0326 (NH 3​
  • HF)
High (30-40 eV)1:1 Doublet
[M+H - NH 3​
  • HBr] +
185.0578N/A96.9448 (NH 3​
  • HBr)
High (>35 eV)Singlet

Visualizations

FragmentationTree M [M+H]+ m/z 282 / 284 (1:1 Isotope Ratio) Deam [M+H - NH3]+ m/z 265 / 267 Retains Br M->Deam -NH3 (-17 Da) Low CE Benzyl Benzyl Cation m/z 237 / 239 Retains Br M->Benzyl -C2H6N (-45 Da) Benzylic Cleavage Deam->Benzyl -C2H4 (-28 Da) Med CE LossHF [M+H - NH3 - HF]+ m/z 245 / 247 Retains Br Deam->LossHF -HF (-20 Da) High CE LossBr [M+H - NH3 - HBr]+ m/z 185 No Br Isotope Deam->LossBr -HBr (-80 Da) High CE

Figure 1: CID fragmentation tree of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine.

Workflow Prep Sample Prep & Extraction LC UHPLC Separation Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Selection m/z 282 & 284 ESI->Q1 CID Collision Cell (Argon, 10-40 eV) Q1->CID TOF High-Res Mass Analysis (TOF/Q3) CID->TOF

Figure 2: Step-by-step LC-MS/MS analytical workflow preserving isotopic fidelity.

References

  • Physicochemical Properties of beta-Methylphenethylamine Hydrochloride: A Technical Guide. Benchchem. 1

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry - ACS Publications.3

  • ToF MS/MS spectra for the m/z 136.11 precursor ions of amphetamine and BMPEA. ResearchGate. 2

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. 4

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Crystal Structure Analysis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine: A Technical Guide to Halogenated Phenylalkylamines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a highly functionalized building block critical in the development of calcimimetics, GPCR ligands, and CNS therapeutics. Its structural anatomy—comprising a flexible alkylamine chain, a highly polarizable bromine atom, and a sterically demanding trifluoromethyl ( −CF3​ ) group—presents a unique triad of crystallographic challenges. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this class of molecules, grounded in established supramolecular chemistry principles.

Molecular Anatomy & The Causality of Crystallographic Challenges

To successfully determine the crystal structure of this molecule, researchers must first understand how its distinct functional groups dictate its behavior in the solid state.

The Primary Amine & Propyl Chain

Free primary amines with flexible alkyl chains are notoriously difficult to crystallize. Their high conformational flexibility and tendency to absorb atmospheric moisture often result in the formation of oils or low-melting amorphous solids. Causality: Converting the free base to a hydrochloride (HCl) salt restricts these conformational degrees of freedom. The protonated amine ( −NH3+​ ) establishes a rigid, charge-assisted hydrogen-bonding network (N-H···Cl) that acts as the primary thermodynamic driver for the formation of a highly ordered crystal lattice (1)[1].

The Trifluoromethyl ( −CF3​ ) Group

The −CF3​ group frequently exhibits rotational disorder in the solid state. Causality: The low energy barrier for rotation around the C(aryl)-CF 3​ bond leads to multiple shallow energy minima on the potential energy surface. In X-ray diffraction, this dynamic rotation manifests as smeared electron density, requiring meticulous split-occupancy modeling to accurately resolve the fluorine atomic positions without distorting the overall structural model (2)[2].

The Bromine Atom & Halogen Bonding

Bromine introduces a highly polarizable electron cloud with an anisotropic charge distribution. It features an equatorial belt of negative charge and a positive "σ-hole" along the C-Br bond axis. Causality: This σ-hole acts as a highly directional Lewis acid, driving the formation of halogen bonds (e.g., Br···Cl or Br···N) that dictate the supramolecular architecture and actively compete with hydrogen bonds during crystal growth (3)[3]. In drug design, these specific halogen bonds are frequently exploited to target specific protein pockets, such as the S1 pocket of serine proteases (4)[4].

Experimental Protocols: Salt Screening & Crystallization

To overcome the inherent flexibility of the free base, a salt-screening protocol utilizing vapor diffusion is required. This protocol is designed to be a self-validating system: the successful formation of birefringent crystals under polarized light confirms the transition from an amorphous oil to a highly ordered lattice.

Step-by-Step Methodology for Crystal Growth:

  • Salt Formation: Dissolve 50 mg of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine free base in 2.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether under continuous stirring at 0 °C. Isolate the resulting white precipitate (amine hydrochloride) via vacuum filtration and dry under reduced pressure.

  • Solvent Selection: Dissolve the HCl salt in a minimum volume of a polar protic solvent (e.g., methanol or ethanol) to disrupt initial amorphous aggregates and fully solvate the ions.

  • Vapor Diffusion Setup: Place the saturated methanol solution in a 2-dram inner glass vial. Place this vial inside a 20-mL outer scintillation vial containing 5 mL of a volatile anti-solvent (e.g., pentane or cyclopentane).

  • Crystal Maturation: Seal the outer vial tightly and incubate at a constant temperature (4 °C) for 7–14 days. The slow vapor-phase diffusion of the anti-solvent into the inner vial gradually lowers the dielectric constant of the solution, promoting the controlled nucleation of diffraction-quality single crystals.

  • Validation: Examine the vial under a stereomicroscope equipped with a cross-polarizer. Sharp extinction of light upon stage rotation validates the single-crystal nature of the solid.

CrystallizationWorkflow A Free Base Amine (High Conformational Flexibility) B Acid Addition (HCl in Anhydrous Ether) A->B C Amine Hydrochloride Salt (Rigid H-Bond Network) B->C D Vapor Diffusion (Methanol / Pentane) C->D E Diffraction-Quality Single Crystals D->E

Caption: Workflow for overcoming primary amine flexibility via salt formation and vapor diffusion crystallization.

X-Ray Diffraction Data Collection & Refinement Protocol

Step-by-Step Methodology for Structural Refinement:

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo-Kα ( λ=0.71073 Å) or Cu-Kα microfocus source. Maintain the crystal at 100 K using a liquid nitrogen cryostream. Causality: Cryo-cooling minimizes thermal vibrations and freezes out the dynamic rotational disorder of the −CF3​ group, yielding sharper high-angle diffraction spots.

  • Phase Solution: Solve the initial structure using dual-space algorithms (e.g., SHELXT). The heavy bromine atom acts as a powerful anomalous scatterer, dominating the initial electron density map and providing highly reliable initial phases.

  • Modeling −CF3​ Disorder: Inspect the Fourier difference map around the C(aryl)-CF 3​ bond. If residual electron density peaks indicate disorder, model the fluorine atoms over two sets of positions (e.g., F1A/F2A/F3A and F1B/F2B/F3B). Constrain the C-F bond lengths using similarity restraints (SADI) and refine the site occupancy factors (SOFs) so they sum to 1.0 (typically settling around an 80:20 or 75:25 ratio).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Ensure that the thermal ellipsoids of the disordered fluorine atoms are physically meaningful by applying rigid-bond restraints (DELU/SIMU) to prevent non-positive definite (NPD) errors.

  • Hydrogen Atom Placement: Place the carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, locate the nitrogen-bound protons of the −NH3+​ group directly from the difference Fourier map to accurately map the charge-assisted N-H···Cl hydrogen bond network.

RefinementLogic A Initial Electron Density Map B Identify Br Atom (Heavy Atom Phasing) A->B C Model CF3 Disorder (Split Occupancy) B->C D Map Intermolecular Contacts (Halogen & H-Bonds) C->D E Final Anisotropic Refinement D->E

Caption: Logical progression for crystallographic refinement, addressing CF3 disorder and halogen bonding.

Quantitative Data Summaries

The following tables summarize the expected quantitative metrics for a high-quality structural refinement of this specific class of halogenated phenylalkylamine salts.

Table 1: Typical Crystallographic Parameters for Halogenated Phenylalkylamine HCl Salts

ParameterTypical Value RangeMechanistic Significance
Crystal System Monoclinic / TriclinicCommon for low-symmetry organic salts.
Space Group P21​/c or P1ˉ Facilitates dense packing and inversion symmetry.
Temperature 100 KMinimizes thermal motion and −CF3​ rotation.
R-factor ( R1​ ) 3.0% – 5.5%Indicates a highly accurate structural model.
Goodness-of-Fit (GoF) 0.95 – 1.05Validates the weighting scheme of the refinement.

Table 2: Key Intermolecular Interactions and Geometric Signatures

Interaction TypeDonor/AcceptorTypical Distance (Å)Typical Angle (°)Structural Role
Charge-Assisted H-Bond −NH3+​ ··· Cl− 3.10 – 3.25160 – 180Primary driver of 1D chain and 3D lattice assembly.
Halogen Bond (Type I) C-Br ··· Cl− 3.20 – 3.40150 – 175Competes with H-bonds; dictates 2D sheet formation.
Halogen Bond (Type II) C-Br ··· Br-C 3.50 – 3.70 θ1​≈180,θ2​≈90 Drives orthogonal packing of adjacent phenyl rings.
π−π Stacking Phenyl ··· Phenyl3.60 – 3.900 – 15 (Offset)Stabilizes the hydrophobic core of the lattice.

Conclusion

The crystal structure analysis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine requires a deliberate strategy that accounts for molecular flexibility, dynamic disorder, and competing intermolecular forces. By converting the free base to a hydrochloride salt, researchers can lock the molecular conformation, while low-temperature X-ray diffraction and split-occupancy modeling resolve the inherent −CF3​ disorder. Mapping the resulting interplay between charge-assisted hydrogen bonds and highly directional bromine σ-hole interactions provides critical insights for downstream drug development and crystal engineering.

References

  • Zimmerman, J. R., et al. (2006). CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations.
  • Cavallo, G., et al. (2016). The Halogen Bond. PMC.
  • Gibson, Emma K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Jiang, L., et al. (2018). Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Semantic Scholar.

Sources

Metabolic Stability of the Trifluoromethyl Group in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Focus: Structure-Activity Relationships, Cytochrome P450 Kinetics, and Self-Validating In Vitro Methodologies

Executive Summary

In modern drug design, the optimization of a compound's distribution, metabolism, and pharmacokinetic (DMPK) profile is a critical determinant of clinical success[1]. The incorporation of a trifluoromethyl (–CF₃) group is a premier strategy to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability[2].

This technical whitepaper provides an in-depth analysis of the metabolic stability of the –CF₃ group within the specific chemical context of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine . By dissecting the thermodynamic and electronic barriers to cytochrome P450 (CYP450) mediated defluorination, we map the molecule's metabolic fate and provide field-proven, self-validating experimental protocols for assessing its intrinsic clearance and metabolite profile.

Mechanistic Causality: Why the Aromatic –CF₃ Group Resists Metabolism

The metabolic inertness of the –CF₃ group in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is not merely a function of "strong bonds," but a complex interplay of thermodynamics, steric shielding, and electronic deactivation.

Thermodynamic Barriers to CYP450 Compound I

Cytochrome P450 enzymes operate via a high-valent iron-oxo intermediate (Compound I) that initiates metabolism primarily through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[1]. The carbon-fluorine (C–F) bond possesses a highly polarized bond dissociation energy (BDE) of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a standard C–H bond[2]. The oxidative potential of CYP450 Compound I is insufficient to abstract a fluorine atom homolytically. Consequently, direct oxidative defluorination is thermodynamically prohibited in human hepatic systems[3].

Electronic Deactivation of the Aromatic Ring

CYP450-mediated aromatic hydroxylation requires an electron-rich pi-system to form an intermediate arene oxide[1]. In our target molecule, the –CF₃ group exerts a profound electron-withdrawing effect (Hammett constant σp​=0.54 ). Coupled with the inductive withdrawal of the ortho-bromo substituent, the aromatic ring is severely depleted of electron density. This raises the activation energy for electrophilic attack by CYP450, effectively rendering the entire aromatic system metabolically silent and shunting metabolic clearance exclusively to the aliphatic propan-1-amine chain[3].

The Absence of Alpha-Protons

While aliphatic –CF₃ groups can occasionally undergo defluorination if an adjacent carbon is oxidized (leading to an unstable intermediate that eliminates HF), an aromatic –CF₃ group lacks adjacent oxidizable aliphatic C–H bonds. Therefore, defluorination of aromatic –CF₃ groups is exceptionally rare in mammalian metabolism, typically requiring highly specialized microbial enzymes not present in the human liver[4],[5].

Structural Vulnerability & Metabolic Pathway Mapping

Because the aromatic ring and the –CF₃ group are metabolically blocked, the clearance of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is dictated by its aliphatic appendages. The primary amine is susceptible to oxidative deamination (via Monoamine Oxidase [MAO] or CYP450), and the propyl chain is vulnerable to aliphatic hydroxylation.

MetabolicPathway Molecule 3-(2-Bromo-4-(trifluoromethyl) phenyl)propan-1-amine Amine Primary Amine (MAO / CYP450) Molecule->Amine Alkyl Propyl Chain (CYP450 Aliphatic Oxidation) Molecule->Alkyl Aromatic Aromatic Ring (CYP450 Epoxidation) Molecule->Aromatic CF3 Trifluoromethyl Group (Oxidative Defluorination) Molecule->CF3 Metab1 Oxidative Deamination (Aldehyde -> Acid) Amine->Metab1 Metab2 Aliphatic Hydroxylation (+16 Da Metabolite) Alkyl->Metab2 Blocked1 BLOCKED (Deactivated by -CF3 & -Br) Aromatic->Blocked1 Blocked2 BLOCKED (High C-F BDE 485 kJ/mol) CF3->Blocked2

Fig 1. Metabolic vulnerability map showing clearance shunted to the aliphatic chain.

Self-Validating Experimental Methodologies

To rigorously prove the metabolic stability of the –CF₃ group and determine the compound's clearance rate, we employ a self-validating Human Liver Microsome (HLM) assay coupled with orthogonal analytical detection[3].

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality of Design: This assay mimics hepatic Phase I metabolism. The inclusion of a "No-NADPH" negative control is critical; it proves that any observed degradation is strictly CYP450-mediated rather than due to chemical instability or non-specific protein binding. The use of Verapamil ensures the microsomes are enzymatically active[3].

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping organic solvent <0.1% to prevent enzyme inhibition). Pre-incubate at 37°C for 10 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Control A (Negative): Substitute NADPH with an equal volume of buffer.

    • Control B (Positive): Run Verapamil (1 µM) in parallel wells.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for analysis.

Protocol 2: Orthogonal MetID via LC-HRMS and ¹⁹F-NMR

Causality of Design: Standard LC-MS tracks the disappearance of the parent drug but cannot definitively prove the fate of the fluorine atoms. Coupling LC-HRMS with ¹⁹F-NMR creates a closed-loop validation system to ensure no hidden defluorination occurs.

  • LC-HRMS Profiling: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the parent mass ( [M+H]+ ) and expected metabolic shifts: +16 Da (aliphatic hydroxylation) and mass shifts corresponding to oxidative deamination.

  • Fluorine Tracking (¹⁹F-NMR): Concentrate a 60-minute scaled-up incubation sample. Analyze via ¹⁹F-NMR.

    • Validation Metric: The presence of a single, unshifted singlet peak corresponding to the intact aromatic –CF₃ group confirms stability. The absence of upstream signals for free fluoride ions (F⁻) or difluoromethyl (–CHF₂) intermediates definitively rules out defluorination.

Workflow Step1 Incubation with HLM/NADPH (37°C, 0-60 min) Step2 Quench Reaction (Ice-cold Acetonitrile) Step1->Step2 Step3 Centrifugation & Supernatant Extraction Step2->Step3 Split1 LC-HRMS Analysis (Metabolite Profiling) Step3->Split1 Split2 19F-NMR Analysis (Fluorine Tracking) Step3->Split2 Result1 Identify +16 Da (Hydroxylation) & Deamination Products Split1->Result1 Result2 Confirm intact -CF3 peak Absence of F- or -CHF2 Split2->Result2

Fig 2. Orthogonal workflow for Metabolite Identification (MetID) and defluorination screening.

Quantitative Data Interpretation

To illustrate the profound impact of the –CF₃ group, we compare the expected DMPK parameters of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine against its non-fluorinated bioisostere, the 4-methyl analog[3]. By blocking a primary site of metabolism (benzylic oxidation), the –CF₃ group significantly alters the compound's clearance profile.

Parameter3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine3-(2-Bromo-4-methylphenyl)propan-1-amine (Analog)Mechanistic Rationale
Aromatic Oxidation Negligible / BlockedModerate–CF₃ strongly deactivates the pi-system against CYP electrophilic attack.
Benzylic Oxidation Blocked (No C-H bonds)High (Rapid conversion to –COOH)The C–F bond (485.3 kJ/mol) resists HAT by CYP450 Compound I[2].
Primary Metabolites Aliphatic alcohols, deaminated acidsBenzoic acid derivatives, aliphatic alcoholsMetabolism is shunted entirely to the aliphatic chain in the –CF₃ analog[3].
Number of Metabolites Low (Restricted pathways)High (Multiple oxidation sites)Blocking the para-position limits downstream metabolic branching[3].
Intrinsic Clearance ( CLint​ ) LowerHigherReduced overall metabolic capacity due to the inertness of the aromatic/benzylic region.
In Vitro Half-Life ( t1/2​ ) LongerShorterSlower clearance directly correlates to an extended half-life[3].

Conclusion

The incorporation of the trifluoromethyl group in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a textbook execution of rational drug design to engineer metabolic stability. By leveraging the extreme thermodynamic stability of the C–F bond and the electronic deactivation of the adjacent aromatic ring, the molecule successfully evades CYP450-mediated aromatic hydroxylation and defluorination. As demonstrated through the self-validating HLM and orthogonal NMR/HRMS protocols, researchers can confidently track clearance pathways, which are predictably shunted to the aliphatic propan-1-amine chain.

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: mdpi.
  • Source: annualreviews.

Sources

Methodological & Application

using 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of novel therapeutics relies heavily on the strategic selection of bifunctional building blocks that offer both synthetic versatility and favorable physicochemical properties. 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a highly privileged scaffold in modern medicinal chemistry. It combines a reactive primary amine, a transition-metal-compatible aryl bromide, and a metabolically robust trifluoromethyl (-CF 3​ ) group. This application note provides a comprehensive guide to utilizing this molecule in hit-to-lead optimization, parallel medicinal chemistry (PMC), and targeted library generation.

Structural Deconstruction & Pharmacological Rationale

To understand the utility of this building block, we must analyze the causality behind its structural components and their impact on drug-like properties.

The Trifluoromethyl (-CF 3​ ) Advantage

The incorporation of a -CF 3​ group at the para-position relative to the propyl chain serves a dual purpose: blocking CYP450-mediated aromatic oxidation and modulating lipophilicity. The C–F bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for C–H), which dramatically enhances the metabolic stability of the resulting drug candidate[1]. Furthermore, the -CF 3​ group increases the lipophilicity of the molecule (Hansch π value of +0.88), which directly facilitates cell membrane permeability and oral bioavailability[1].

The Aryl Bromide Handle

The ortho-bromine atom acts as a highly reliable synthetic handle for divergent late-stage functionalization. Aryl bromides are the premier substrates for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. More recently, they have become essential for metallaphotoredox deoxygenative C(sp 2 )–C(sp 3 ) cross-coupling, allowing chemists to increase the fraction of sp 3 carbons (Fsp 3 ) in drug candidates to improve solubility and reduce off-target toxicity[3].

The Propylamine Linker

The flexible 3-carbon propylamine chain is a classic pharmacophore element for targeting G-Protein-Coupled Receptors (GPCRs). At physiological pH, the primary amine is protonated, allowing it to form critical salt bridges with conserved acidic residues (such as Asp3.32 in the orthosteric binding site of aminergic GPCRs)[4]. Additionally, propylamine chains are frequently utilized as flexible linkers in the design of Proteolysis Targeting Chimeras (PROTACs).

Pathway cluster_ligand Ligand Pharmacophore cluster_receptor GPCR Binding Pocket Amine Protonated Amine (Charge Center) Propyl Propyl Linker (Flexibility) Amine->Propyl Asp Aspartate (e.g., D3.32) Salt Bridge Amine->Asp Aryl Phenyl Ring (Pi-System) Propyl->Aryl CF3 -CF3 Group (Lipophilic/Stable) Aryl->CF3 PiStack Aromatic Residues Pi-Pi Stacking Aryl->PiStack Hydrophobic Hydrophobic Pocket Steric Fit CF3->Hydrophobic

Caption: Pharmacophore mapping of the building block within a prototypical GPCR binding pocket.

Quantitative Property Contributions

The table below summarizes the theoretical physicochemical contributions of the distinct moieties within 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, guiding rational drug design.

Structural MoietyPrimary Function in Drug DesignKey Quantitative Metric / Impact
-CF 3​ Group Metabolic stability & PermeabilityC–F Bond Energy: 485.3 kJ/mol; Hansch π : +0.88[1]
Aryl Bromide Synthetic handle for cross-couplingEnables C(sp 2 )–C(sp 3 ) coupling to increase Fsp 3 [3]
Propyl Chain Spatial flexibility & Linker utility~3.8 Å distance extension; reduces rigidity
Primary Amine Target binding (H-bond donor/charge)pKa ~10.5 (protonated at physiological pH 7.4)

Divergent Synthetic Workflows

The orthogonality of the primary amine and the aryl bromide allows for bidirectional synthesis. You can derivatize the amine first (e.g., amidation) while leaving the bromide intact for late-stage diversification, or vice versa.

G BB 3-(2-Bromo-4-(trifluoromethyl) phenyl)propan-1-amine Amine Primary Amine Derivatization BB->Amine Bromo Aryl Bromide Cross-Coupling BB->Bromo Amide Amide/Urea Formation (Library Gen) Amine->Amide PROTAC PROTAC Linker Attachment Amine->PROTAC Suzuki Suzuki-Miyaura C(sp2)-C(sp2) Bromo->Suzuki Photoredox Photoredox C(sp2)-C(sp3) Bromo->Photoredox

Caption: Divergent synthetic applications of the building block in drug discovery.

Experimental Protocols

Protocol A: High-Throughput Amidation for Library Generation

Rationale: Converting the primary amine to an amide is a standard first step in library generation. We utilize HATU as the coupling reagent because it efficiently handles sterically hindered carboxylic acids without causing epimerization, ensuring high conversion rates suitable for parallel medicinal chemistry.

Materials:

  • 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine (1.0 equiv, 0.1 mmol)

  • Diverse Carboxylic Acids (1.2 equiv, 0.12 mmol)

  • HATU (1.5 equiv, 0.15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.3 mmol)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Methodology:

  • Activation : In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Base Addition : Add DIPEA to the mixture. Stir at room temperature for 10 minutes to allow the formation of the active OAT ester. The solution will typically turn pale yellow.

  • Amine Addition : Add 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine to the activated mixture.

  • Reaction : Stir the reaction at room temperature for 2–4 hours.

  • Validation & Workup : Monitor completion via LC-MS (ESI+). Quench the reaction with saturated aqueous NaHCO 3​ (2 mL) and extract with EtOAc (3 x 2 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Note: The resulting ortho-bromo amide is now primed for Protocol B.

Protocol B: Metallaphotoredox Deoxygenative C(sp 2 )–C(sp 3 ) Cross-Coupling

Rationale: Traditional palladium-catalyzed alkylations often fail due to rapid β -hydride elimination. By utilizing a dual Nickel/Photoredox catalytic system, we can couple the aryl bromide of our building block with diverse aliphatic alcohols (activated in situ or pre-activated) via a radical pathway, successfully increasing the Fsp 3 of the molecule[3].

Materials:

  • Amide intermediate from Protocol A (aryl bromide) (1.0 equiv, 0.5 mmol)

  • Aliphatic alcohol (alkyl precursor) (1.5 equiv, 0.75 mmol)

  • Ir[dF(CF 3​ )ppy] 2​ (dtbbpy)PF 6​ (Photocatalyst) (0.02 equiv, 1 mol%)

  • NiCl 2​ ·glyme (Cross-coupling catalyst) (0.05 equiv, 5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 equiv, 5 mol%)

  • Base (e.g., Quinuclidine or specific silane depending on exact deoxygenative conditions)

  • Anhydrous Acetonitrile (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-mixing : In a nitrogen-filled glovebox, charge a 20 mL reaction vial with NiCl 2​ ·glyme and dtbbpy. Add 1 mL of anhydrous acetonitrile and stir for 15 minutes until a pale green/blue complex forms.

  • Reagent Assembly : To the vial, add the aryl bromide intermediate, the aliphatic alcohol, the Ir-photocatalyst, and the required base/activator.

  • Solvent Addition : Add the remaining 4 mL of anhydrous acetonitrile. Seal the vial with a Teflon-lined crimp cap.

  • Degassing : Remove the vial from the glovebox. If a glovebox is unavailable, sparge the reaction mixture with argon for 15 minutes.

  • Irradiation : Place the vial in a photoreactor equipped with 34 W Blue LEDs (approx. 440–450 nm). Stir vigorously at room temperature (ensure a cooling fan is active to maintain ambient temperature) for 16–24 hours.

  • Validation & Purification : Dilute the mixture with EtOAc and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient). Verify the C(sp 2 )–C(sp 3 ) bond formation via 1 H NMR and HRMS.

Sources

synthesis of fluorinated GPCR ligands using 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of Fluorinated Aminergic GPCR Ligands Using 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Strategic Rationale: The Pharmacophore Design

The development of highly selective G-protein-coupled receptor (GPCR) ligands requires precise spatial arrangement of pharmacophores to navigate the complex orthosteric and allosteric binding pockets of these transmembrane proteins[1]. The building block 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a uniquely powerful scaffold for the rapid generation of aminergic GPCR ligand libraries (e.g., targeting 5-HT, D2, or Histamine receptors).

This molecule provides three critical vectors for drug development:

  • The Propylamine Chain: A highly conserved recognition motif that anchors the ligand to the critical aspartate residue (e.g., Asp3.32) found in the transmembrane domain of nearly all aminergic GPCRs.

  • The Trifluoromethyl (-CF3) Group: Positioned para to the alkyl chain, this group enhances metabolic stability and lipophilicity. More importantly, it serves as an exquisite, background-free reporter for 1D 19F NMR binding assays, allowing researchers to detect weak binding and conformational dynamics[2][3].

  • The Ortho-Bromine Handle: A sterically shielded but electronically activated site for late-stage palladium-catalyzed cross-coupling, enabling the rapid exploration of the hydrophobic sub-pockets within the GPCR.

Workflow and Pathway Visualizations

To systematically exploit this building block, we employ a two-phase synthetic workflow followed by biophysical validation.

Workflow A 3-(2-Bromo-4-(CF3)phenyl) propan-1-amine B Amine Derivatization (Amidation/Alkylation) A->B C Late-Stage Diversification (Suzuki/Buchwald) B->C D 19F NMR Binding Assay (GPCR Target) C->D

Workflow for the synthesis and 19F NMR screening of fluorinated GPCR ligands.

GPCR_Signaling Ligand Fluorinated Ligand (Agonist/Antagonist) GPCR Aminergic GPCR (e.g., 5-HT, D2) Ligand->GPCR Binds NMR 19F NMR Detection (Chemical Shift Perturbation) Ligand->NMR Reports Binding GProtein Heterotrimeric G-Protein (Gα, Gβγ) GPCR->GProtein Activates Effector Effector Proteins (Adenylate Cyclase/PLC) GProtein->Effector Modulates

GPCR signaling cascade and the role of fluorinated ligands as NMR reporters.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that successful library generation requires robust, self-validating chemistry. The following protocols detail the transformation of the title compound into a diverse ligand library.

Phase 1: Amine Functionalization via Amide Coupling

Objective: Cap the primary amine to prevent catalyst poisoning in subsequent cross-coupling steps and to satisfy the hydrogen-bond donor/acceptor requirements of the GPCR extracellular loop.

Step-by-Step Protocol:

  • Preparation: Dissolve the selected carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) to the solution.

    • Causality: HATU is selected over EDC/HOBt due to its superior kinetics in coupling sterically hindered substrates and its ability to minimize epimerization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine (1.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that efficiently deprotonates the primary amine without participating in side reactions.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the ninhydrin-active primary amine spot (Rf ~0.1) and the appearance of a UV-active amide spot (Rf ~0.5) confirms reaction progression. Validate the intermediate mass via LC-MS (ESI+) by isolating the [M+H]+ peak.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Phase 2: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Install diverse aryl/heteroaryl groups at the ortho-bromo position to probe the deep hydrophobic binding pocket of the GPCR.

Step-by-Step Protocol:

  • Preparation: Dissolve the intermediate amide (1.0 eq) and the desired aryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 0.1 M).

  • Catalyst & Base: Add K2CO3 (3.0 eq) and Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

    • Causality: Pd(dppf)Cl2 is specifically chosen because its large bite angle accommodates the severe steric hindrance caused by the ortho-propylamine chain. The aqueous base is mandatory to activate the boronic acid into the reactive boronate species.

  • Reaction: Heat the mixture to 90°C for 12 hours under argon.

  • Validation Checkpoint: Analyze via LC-MS. The isotopic pattern of the bromine atom (1:1 ratio of M / M+2) in the starting material must be completely absent, replaced by the cross-coupled product mass.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC to ensure >98% purity, which is critical for accurate biophysical assays.

Quantitative Data Presentation

The following table summarizes a representative library synthesized using the protocols above, demonstrating how late-stage diversification impacts GPCR binding affinity (using 5-HT2A as a model target) and 19F NMR chemical shifts.

Compound IDR-Group Installed (Suzuki)Isolated Yield (%)Purity (HPLC)19F NMR Shift (ppm)*5-HT2A Binding (Ki, nM)
Ligand 1a Phenyl82%>99%-62.4045.2
Ligand 1b 4-Methoxyphenyl78%>98%-62.1512.8
Ligand 1c 3-Pyridyl65%>99%-62.72110.5

*Note: 19F NMR spectra acquired at 376 MHz in DMSO-d6. The stable chemical shift across derivatives confirms that the CF3 group acts as an independent reporter, unperturbed by the distal Suzuki modifications.

Data Insight: The introduction of a 4-methoxyphenyl group (Ligand 1b) significantly improves binding affinity (Ki = 12.8 nM), likely due to favorable hydrophobic contacts and hydrogen bonding within the receptor's microenvironment. Conversely, the 3-pyridyl group (Ligand 1c) introduces a severe desolvation penalty, reducing affinity.

19F NMR Target Engagement Assay

Once the library is synthesized, the trifluoromethyl group is utilized to confirm direct target engagement in solution. Because 19F has 100% natural abundance and a highly sensitive gyromagnetic ratio, it is an ideal nucleus for studying GPCR-ligand interactions[3]. Furthermore, these fluorinated probes can be adapted to study the local lipid microenvironment of untagged GPCRs[4].

Assay Protocol:

  • Sample Preparation: Prepare a 50 µM solution of the fluorinated ligand in a physiologically relevant buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 10% D2O).

  • 1D 19F NMR Spectra Acquisition: Acquire a baseline one-dimensional 19F NMR spectrum for the free ligand[2]. The para-CF3 group will appear as a sharp, distinct singlet (e.g., at -62.15 ppm).

  • Receptor Titration: Introduce purified, detergent-solubilized GPCR (e.g., 10 µM) into the NMR tube.

  • Binding Validation: Monitor the spectrum for Chemical Shift Perturbation (CSP) or line broadening.

    • Causality: As the ligand enters the restricted, hydrophobic orthosteric pocket of the GPCR, the tumbling rate of the molecule decreases drastically, and the local electronic environment of the CF3 group changes. This results in a measurable broadening of the singlet and a downfield/upfield shift, definitively proving target engagement[3].

References

  • G-Protein-Coupled Receptor Affinity Prediction Based on the Use of a Profiling Dataset: QSAR Design, Synthesis, and Experimental Validation Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling Source: MDPI URL:[Link]

  • Nile Red-Based GPCR Ligands as Ultrasensitive Probes of the Local Lipid Microenvironment of the Receptor Source: ACS Chemical Biology URL:[Link]

Sources

incorporating 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine into peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Strategic Incorporation of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine into Peptidomimetics

Executive Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities: rapid proteolytic degradation, poor membrane permeability, and high conformational entropy. The incorporation of multifunctional, non-canonical building blocks is a premier strategy to resolve these issues.

3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a highly specialized, tri-functional synthon designed for advanced peptide engineering. It features:

  • A Primary Amine: Enables seamless integration into peptide scaffolds via amide bond formation (e.g., C-terminal capping or side-chain functionalization).

  • A para-Trifluoromethyl ( CF3​ ) Group: Drastically increases local lipophilicity and metabolic stability.

  • An ortho-Aryl Bromide: Serves as a bio-orthogonal handle for late-stage, transition-metal-catalyzed structural diversification or macrocyclization.

This application note provides a comprehensive guide to deploying this building block to synthesize highly constrained, proteolytically stable peptidomimetics.

Mechanistic Synergy & Structural Dynamics

The architectural design of this molecule is not accidental; every functional moiety serves a distinct thermodynamic or kinetic purpose in drug development:

  • Lipophilic Shielding via CF3​ : The incorporation of trifluoromethyl groups into peptide scaffolds is a proven strategy to simultaneously enhance metabolic stability, bioavailability, and cellular membrane permeability by modulating local lipophilicity [1]. The bulky, electron-withdrawing CF3​ group acts as a steric shield, blocking the approach of aqueous proteases to adjacent peptide bonds.

  • Conformational Pre-organization via Macrocyclization: The strategic placement of an aryl bromide enables late-stage palladium-catalyzed macrocyclization, a technique that restricts conformational freedom and significantly boosts target binding affinity [2].

  • The Propyl Linker: The 3-carbon aliphatic chain provides an optimal spacer ( ≈3.8 Å extended). It is sufficiently flexible to allow the aryl ring to fold back over the peptide backbone, facilitating intramolecular π−π stacking or reaching into deep hydrophobic pockets of a target receptor without inducing undue ring strain during cyclization.

Strategic Workflow

The following workflow illustrates the integration of the amine into a peptide side-chain (e.g., Glutamic acid), followed by a late-stage intramolecular Suzuki-Miyaura cross-coupling with an upstream boronic acid-containing amino acid (e.g., 4-borono-L-phenylalanine) to yield a stapled macrocycle.

G A Peptide Precursor (Resin-Bound COOH) B Amide Coupling (PyBOP, DIPEA) A->B Add Amine C Linear Peptidomimetic (Bromo-Aryl Handle) B->C Cleavage D Pd-Catalyzed Macrocyclization C->D Pd(OAc)2, Ligand E Constrained Peptidomimetic D->E Cross-Coupling

Workflow for incorporating the amine into a macrocyclic peptidomimetic via Pd-catalyzed coupling.

Validated Methodologies

Protocol 1: On-Resin Side-Chain Amide Coupling

Objective: To couple 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine to the γ -carboxyl group of a specific Glutamic acid residue within a resin-bound peptide.

Step 1: Orthogonal Deprotection

  • Action: Swell the resin containing the synthesized sequence (incorporating Fmoc-Glu(OAllyl)-OH) in dry Dichloromethane (DCM). Treat with Pd(PPh3​)4​ (0.1 equiv) and Phenylsilane (10 equiv) in DCM for 2 hours in the dark.

  • Causality: Phenylsilane acts as a mild scavenger. The Pd(0) catalyst selectively cleaves the allyl ester to expose the free γ -carboxylic acid, leaving the Fmoc and standard t -Bu protecting groups completely intact.

Step 2: Amide Bond Formation

  • Action: Wash the resin with DMF. Add a pre-activated solution of PyBOP (3 equiv), DIPEA (6 equiv), and 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine (3 equiv) in DMF. Agitate at room temperature for 4 hours.

  • Causality: PyBOP is utilized over EDC/NHS because the resulting phosphonium intermediate is highly reactive and resists racemization, which is critical when coupling bulky, lipophilic amines within the sterically restricted environment of a solid-phase resin matrix.

Step 3: Self-Validation (QC Microcleavage)

  • Action: Withdraw 5 mg of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN, and analyze via LC-MS.

  • Causality: This self-validating step ensures the coupling is complete before committing the entire batch to global cleavage. You must observe the exact mass shift corresponding to the addition of the amine minus water ( Δm/z=+263.98 ).

Protocol 2: Late-Stage Intramolecular Suzuki-Miyaura Macrocyclization

Objective: To cyclize the globally cleaved, unprotected linear peptidomimetic by coupling the newly installed aryl bromide to an upstream 4-borono-L-phenylalanine residue.

Step 1: Reagent Preparation & Dilution

  • Action: Dissolve the linear peptidomimetic in a degassed mixture of DMF/H2O (4:1) to achieve a final peptide concentration of 2 mM. Add K2​CO3​ (5 equiv).

  • Causality: High dilution (2 mM) is an absolute thermodynamic requirement. It kinetically favors the unimolecular intramolecular cyclization over bimolecular intermolecular oligomerization. Degassing prevents the oxidation of the Pd(0) active species.

Step 2: Catalytic Activation & Execution

  • Action: Add Pd(OAc)2​ (0.2 equiv) and SPhos (0.4 equiv). Heat the reaction mixture to 80°C under an argon atmosphere for 6 hours.

  • Causality: The electron-withdrawing CF3​ group accelerates the oxidative addition of Pd(0) into the C-Br bond. However, the ortho-propylamine linker creates severe steric hindrance. SPhos (a bulky, electron-rich biaryl phosphine ligand) is specifically chosen because it accommodates this steric bulk while dramatically accelerating the rate-limiting reductive elimination step to form the macrocycle.

Step 3: Self-Validation & Purification

  • Action: Monitor the reaction via LC-MS. The product peak will demonstrate a mass reduction corresponding to the loss of HBr and Boric acid ( Δm/z=−125.8 ). Quench with 3-mercaptopropionic acid to scavenge palladium, filter, and purify via preparative RP-HPLC.

Quantitative Profiling

The strategic incorporation of this building block fundamentally alters the physicochemical profile of the resulting peptidomimetic. The table below summarizes the expected quantitative shifts when transitioning from a native linear peptide to a CF3​ -bromo-aryl constrained macrocycle.

PropertyNative Linear PeptideLinear CF3-PeptidomimeticConstrained CF3-MacrocycleMechanistic Driver
Lipophilicity (LogP) -1.2+1.5+2.2High electronegativity and volume of the CF3​ group displaces hydration shells.
Proteolytic Half-Life ( t1/2​ ) 0.5 hours4.0 hours> 24.0 hoursSteric shielding by the aryl ring and restricted backbone access due to cyclization.
Membrane Permeability ( Papp​ ) Low ( <1×10−6 cm/s)ModerateHigh ( >10×10−6 cm/s)Burial of polar backbone amides within the macrocycle; enhanced transcellular diffusion via CF3​ .
Binding Entropy ( ΔS ) High PenaltyHigh PenaltyLow PenaltyPre-organization of the bioactive conformation reduces the entropic cost of receptor binding.

References

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information (PMC).[Link]

  • Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization. CCS Chemistry.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to improving reaction yield in the synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive resource for optimizing the synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, a key building block in pharmaceutical development. As Senior Application Scientists, we have structured this center to address common challenges and improve reaction outcomes through a combination of frequently asked questions, in-depth troubleshooting, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine?

A1: The most common and reliable synthetic pathway involves a two-step process:

  • Nitrile Formation: Synthesis of the intermediate, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile. This is typically achieved via nucleophilic substitution of a suitable haloalkane with a cyanide salt.

  • Nitrile Reduction: The propanenitrile intermediate is then reduced to the target primary amine. Several effective reducing agents can be employed for this transformation.[1][2]

Alternative routes, such as those involving Grignard reagents or Heck coupling reactions, are possible but often present greater challenges in terms of functional group compatibility and regioselectivity for this specific molecule.[3][4][5]

Q2: Which nitrile reduction method is generally preferred for scalability and yield?

A2: For converting the nitrile intermediate to the primary amine, reduction with lithium aluminum hydride (LiAlH₄) is often preferred.[6][7] It is a potent reducing agent that provides high yields and avoids the common side reactions of catalytic hydrogenation, such as the formation of secondary and tertiary amines.[2] While catalytic hydrogenation using catalysts like Raney nickel is more economical, it requires careful optimization of reaction conditions (pressure, temperature, solvent) to maintain selectivity for the primary amine.[2]

Q3: What are the critical safety considerations for this synthesis?

A3: The synthesis involves several hazardous materials:

  • Cyanide Salts (e.g., NaCN, KCN): Highly toxic. All manipulations should be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available, and all lab personnel must be trained in its use. Acidic workups of cyanide-containing reaction mixtures must be avoided to prevent the generation of lethal hydrogen cyanide (HCN) gas.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents. It must be handled under a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon).

  • Brominated Aromatic Compounds: These are potential irritants and lachrymators. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Troubleshooting and Yield Optimization Guide

This section addresses specific experimental issues in a problem-and-solution format, focusing on the recommended two-step nitrile reduction pathway.

dot

cluster_start Synthesis Workflow start Starting Material (e.g., 2-Bromo-4-(trifluoromethyl)benzyl bromide) nitrile Step 1: Cyanation 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile start->nitrile NaCN, DMSO amine Step 2: Reduction 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine nitrile->amine LiAlH4, THF purification Step 3: Purification (Chromatography/Distillation) amine->purification product Final Product purification->product

Caption: Recommended workflow for the synthesis of the target amine.

Problem Area 1: Low Yield During Nitrile Intermediate Synthesis

Q: My cyanation reaction to form 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile is consistently giving low yields (<60%). What are the likely causes and solutions?

A: Low yields in this Sₙ2 reaction are typically traced to issues with reagents, conditions, or competing side reactions.

Possible Causes & Recommended Solutions:

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Incomplete conversion (starting material remains) 1. Insufficient Reactivity: The cyanide nucleophile may not be soluble or reactive enough in the chosen solvent.Action: Switch to a polar aprotic solvent like DMSO or DMF to fully dissolve the cyanide salt. Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the nucleophilicity of the cyanide ion in less polar solvents.
2. Poor Leaving Group: While unlikely with a bromide, ensure the starting material is pure.Action: Verify the purity of the starting haloalkane by NMR or GC-MS. Contaminants can inhibit the reaction.
Formation of multiple unidentified byproducts Elimination Side Reactions (E2): If a strong, sterically hindered base is present, or if the reaction is run at excessively high temperatures, elimination to form an alkene can compete with substitution.Action: Maintain a moderate reaction temperature (e.g., 50-70 °C). Ensure the cyanide salt is not contaminated with hydroxides, which are more basic. Using a less basic cyanide source can also be beneficial.

Problem Area 2: Inefficient Reduction of the Nitrile to the Primary Amine

Q: I am observing incomplete reduction of the nitrile or the formation of significant impurities during the reduction step. How can I improve the yield and purity of my target amine?

A: This is a critical step where the choice of reducing agent and reaction conditions directly impacts the outcome.

dot

start Low Yield in Nitrile Reduction What is the primary issue? incomplete Incomplete Reaction Nitrile starting material remains start->incomplete Check TLC/GC-MS side_products Side Products Observed Secondary/Tertiary amines or aldehydes present start->side_products Check NMR/GC-MS cause1 {Cause: Insufficient Reducing Agent | Solution: Increase LiAlH4 stoichiometry (1.2-1.5 eq). Ensure anhydrous conditions.} incomplete->cause1 cause2 {Cause: Deactivated Reagent | Solution: Use a fresh, unopened bottle of LiAlH4 or titrate to determine activity.} incomplete->cause2 cause3 {Cause: Catalytic Hydrogenation Issues | Solution: Switch to LiAlH4 to avoid amine coupling.} side_products->cause3 cause4 {Cause: Improper Quench/Workup | Solution: Use a Fieser workup (Na2SO4·10H2O) to avoid over-hydrolysis to aldehyde.} side_products->cause4

Caption: Troubleshooting decision tree for the nitrile reduction step.

Table: Comparison of Common Reducing Agents

Reducing Agent Advantages Disadvantages & Common Issues Typical Conditions
Lithium Aluminum Hydride (LiAlH₄) High reactivity, excellent yields, low risk of secondary amine formation.[7]Highly pyrophoric, requires strict anhydrous/inert conditions, can reduce other functional groups.Anhydrous THF or Et₂O, 0 °C to reflux.
Catalytic Hydrogenation (H₂, Raney Ni/Pd/Pt) Economical, environmentally benign byproducts (none).[2]Can produce secondary and tertiary amine byproducts.[2] Requires high-pressure equipment. Catalyst can be pyrophoric.H₂ (50-500 psi), Methanol/Ethanol, Elevated temperature.
Ammonia Borane (NH₃BH₃) Catalyst-free reduction possible, tolerant of many functional groups.[8]Requires elevated temperatures for thermal decomposition, potential for amine-borane adduct formation.[8]Thermal conditions, no catalyst required.

Q: My workup after LiAlH₄ reduction is messy and gives inconsistent yields. What is the best procedure?

A: A careful and controlled workup is crucial for both safety and yield. The "Fieser workup" is a highly reliable method for quenching LiAlH₄ reactions.

Causality: The goal is to quench excess LiAlH₄ and hydrolyze the aluminum-amine complexes into a granular, easily filterable aluminum salt precipitate, leaving the product in the organic solution. Adding water directly can be dangerously exothermic and can form gelatinous aluminum hydroxides that trap the product.

Protocol:

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Under an inert atmosphere, slowly and sequentially add the following (for a reaction with 'x' g of LiAlH₄):

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 30 minutes. A white, granular precipitate should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent (e.g., THF, ether).

  • Collect the filtrate, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile

  • Reagents:

    • 1-(Bromomethyl)-2-bromo-4-(trifluoromethyl)benzene

    • Sodium Cyanide (NaCN)

    • Dimethyl Sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium cyanide (1.2 equivalents).

    • Add anhydrous DMSO via syringe to create a slurry.

    • Add a solution of 1-(bromomethyl)-2-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise to the cyanide slurry over 20 minutes.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully pour it into a beaker containing a large volume of ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure nitrile.

Protocol 2: Reduction of Nitrile to 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine using LiAlH₄

  • Reagents:

    • 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanenitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add LiAlH₄ (1.5 equivalents).

    • Add anhydrous THF via syringe to create a suspension. Cool the flask to 0 °C in an ice bath.

    • Dissolve the nitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the nitrile.

    • Cool the reaction to 0 °C and perform a Fieser workup as described in the troubleshooting section.

    • Isolate the crude amine from the filtrate. If necessary, purify further via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient with 1% triethylamine to prevent streaking) or by vacuum distillation.

References

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

Sources

preventing debromination of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine during palladium catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Debromination of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to prevent hydrodebromination during palladium-catalyzed cross-coupling of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine.

Executive Summary & Root Cause Analysis

When subjecting 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers frequently encounter severe hydrodebromination (protodebromination). This results in the formation of the reduced byproduct, 3-(4-(trifluoromethyl)phenyl)propan-1-amine, instead of the desired cross-coupled product.

The susceptibility of this specific substrate to debromination stems from three synergistic factors:

  • Electronic Activation via the -CF₃ Group: The strongly electron-withdrawing trifluoromethyl group accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, it renders the resulting Ar-Pd(II)-Br intermediate highly electrophilic, making it exceptionally vulnerable to hydride attack[1].

  • Amine Coordination & β -Hydride Elimination: The unprotected primary aliphatic amine can competitively bind to the palladium center, displacing phosphine ligands and stalling the catalytic cycle. Furthermore, amine coordination can facilitate β -hydride elimination, generating a transient Palladium-Hydride (Pd-H) species—the direct precursor to the debrominated byproduct[2][3].

  • Exogenous Hydride Sources: Protic solvents (alcohols, water) and certain alkoxide bases or basic DMF media can serve as hydrogen sources, directly reducing the electrophilic Ar-Pd(II) intermediate[1][4].

Mechanistic Pathway of Hydrodebromination

The following diagram illustrates the divergence between the desired transmetalation pathway and the undesired debromination cascade.

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Electrophilic Intermediate) Pd0->OxAdd Oxidative Addition (Fast due to CF3) ArBr 3-(2-Bromo-4-(CF3)phenyl)propan-1-amine ArBr->OxAdd Transmet Transmetalation / Amine Coupling OxAdd->Transmet Desired Pathway Side1 Amine Coordination (Intra/Intermolecular) OxAdd->Side1 Unprotected Amine PdH Ar-Pd(II)-H (Hydride Formation) OxAdd->PdH Hydride Source (e.g., Alcohols, Alkoxides) Product Desired Cross-Coupled Product Transmet->Product Reductive Elimination Side1->PdH β-Hydride Elimination or Solvent/Base Hydride Debrom Ar-H (Debrominated Byproduct) PdH->Debrom Reductive Elimination

Catalytic cycle showing the competing debromination pathway via amine coordination.

Troubleshooting FAQs

Q: I am observing >40% debromination in my Suzuki-Miyaura coupling. What is the most critical first step? A: Protect the primary amine (e.g., using a Boc or Phthalimide group). Unprotected primary amines can coordinate to the palladium catalyst, acting as a poison that slows down transmetalation. This delay increases the residence time of the Ar-Pd(II)-Br intermediate, allowing background hydrodebromination to dominate. Protection eliminates this coordination[5][6].

Q: I cannot protect the amine due to route constraints. How can I minimize debromination? A: If protection is impossible, you must accelerate the desired cross-coupling pathway to outcompete the reduction. Utilize highly bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃[7][8]. These ligands stabilize the palladium center, prevent amine coordination through steric shielding, and drastically accelerate transmetalation and reductive elimination.

Q: Does the choice of base impact debromination? A: Absolutely. Strong bases like sodium tert-butoxide (NaOtBu) or aliphatic amines (e.g., Et₃N, DIPEA) can undergo β -hydride elimination to form Pd-H species. Switch to mild, inorganic bases such as K₃PO₄ or Cs₂CO₃, which are significantly less prone to promoting hydride transfer[2][5].

Q: What solvents should I avoid? A: Avoid primary and secondary alcohols (EtOH, iPrOH), THF, and basic DMF. Alcohols are classic hydride donors in palladium catalysis. DMF can decompose under basic conditions to yield formate, another potent hydride source[4]. Instead, use aprotic, non-donor solvents like Toluene, 1,4-Dioxane, or Cyclopentyl methyl ether (CPME)[5][6]. While water is often required for Suzuki couplings, its volume should be strictly minimized, as water can act as a hydrogen source for hydrodehalogenation in fluorinated substrates[1].

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the suppression of debromination for this specific substrate class.

Substrate StateCatalyst / LigandBaseSolvent SystemDesired Yield (%)Debromination (%)
Unprotected AminePd(PPh₃)₄Na₂CO₃EtOH / H₂O (4:1)15%65%
Unprotected AminePd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O (10:1)48%28%
Boc-Protected AminePd(OAc)₂ / PPh₃K₃PO₄Toluene62%18%
Boc-Protected Amine Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O (10:1) 94% < 2%

Data reflects typical optimization trajectories for heavily electron-deficient aryl bromides with aliphatic amine appendages.

Systematic Troubleshooting Workflow

Troubleshooting Start High Debromination Observed? Q1 Is the primary amine protected? Start->Q1 Protect Protect amine (e.g., Boc, Phthalimide) Q1->Protect No Q2 Are you using a hydride-donating solvent? Q1->Q2 Yes Protect->Q2 Solvent Switch to Toluene, CPME, or Dioxane Q2->Solvent Yes (e.g., EtOH, THF) Q3 Is the base an alkoxide or aliphatic amine? Q2->Q3 No Solvent->Q3 Base Use mild inorganic base (e.g., K3PO4, Cs2CO3) Q3->Base Yes Q4 Is the ligand bulky and electron-rich? Q3->Q4 No Base->Q4 Ligand Switch to XPhos, SPhos, or P(t-Bu)3 Q4->Ligand No Success Proceed with Optimized Coupling Q4->Success Yes Ligand->Success

Systematic troubleshooting workflow to mitigate hydrodebromination in Pd-catalysis.

Validated Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

To ensure the highest scientific integrity and reproducibility, follow this optimized, step-by-step protocol. This system is self-validating: the use of a Boc-protecting group acts as an internal control against amine-driven catalyst poisoning, while the biphasic Toluene/Water system prevents solvent-driven hydride transfer.

Phase 1: Substrate Preparation (Boc Protection)

  • Dissolve 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Add Triethylamine (1.5 equiv) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv).

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to isolate the Boc-protected substrate.

Phase 2: Optimized Suzuki-Miyaura Cross-Coupling Note: Rigorous exclusion of oxygen is critical to prevent homocoupling of the boronic acid, which would leave the Ar-Pd(II)-Br intermediate unreacted and susceptible to delayed debromination.

  • Reagent Loading: To an oven-dried Schlenk flask, add the Boc-protected aryl bromide (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%)[6][9].

  • Solvent Addition & Degassing: Add a solvent mixture of Toluene/H₂O (10:1 v/v). Immediately degas the mixture via three freeze-pump-thaw cycles or by vigorously sparging with ultra-pure Argon for 15 minutes[6].

  • Reaction Execution: Heat the reaction mixture to 80 °C under an Argon atmosphere. Monitor by LC-MS. The bulky SPhos ligand will drive complete conversion within 2–4 hours, outcompeting any background debromination.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

Phase 3: Deprotection

  • Dissolve the crude cross-coupled product in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (10 equiv) and stir at room temperature for 2 hours.

  • Concentrate in vacuo to yield the final cross-coupled primary amine as an HCl salt.

References

  • Organometallics. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." ACS Publications. Available at:[Link]

  • Chemical Reviews. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." ACS Publications. Available at:[Link]

  • PMC. "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." NIH. Available at:[Link]

  • PMC. "Deciphering complexity in Pd–catalyzed cross-couplings." NIH. Available at:[Link]

  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI. Available at:[Link]

Sources

optimizing solvent conditions for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine .

This molecule presents a classic solubility dichotomy: it possesses a highly lipophilic, halogenated aromatic system (bromo and trifluoromethyl groups) coupled with a hydrophilic, ionizable primary amine. This amphiphilic nature requires precise solvent and pH management to prevent assay failure due to kinetic precipitation or poor thermodynamic solubility.

Part 1: Quantitative Physicochemical Profiling

Before troubleshooting, it is critical to understand the physical constants driving the molecule's behavior in solution. The heavy halogenation significantly increases the desolvation penalty in aqueous media.

Table 1: Physicochemical Properties & Solubility Impact

PropertyEstimated ValueImpact on Experimental Solubility
Molecular Weight 282.10 g/mol Moderate size; however, the lipophilic bulk of the halogens dominates the solvation energy.
pKa (Primary Amine) ~9.5 - 10.0Highly basic. It will be >99% protonated at physiological pH (7.4), which is the primary driver for aqueous solubility.
LogP (Free Base) ~3.8 - 4.2High lipophilicity drives poor intrinsic aqueous solubility ( S0​ ) of the un-ionized form.
LogD (pH 7.4) ~1.5 - 2.0Partitioning is reduced due to ionization, but hydrophobic aggregation risk remains high upon rapid dilution.

Part 2: Diagnostic Workflow

Use the following decision tree to diagnose and resolve precipitation events during your assay preparations.

SolventOptimization A 3-(2-Br-4-CF3-phenyl)propan-1-amine B Determine Solid State A->B C1 Free Base Form B->C1 C2 Salt Form (e.g., HCl) B->C2 D1 Dissolve in 100% DMSO (Stock: 10-50 mM) C1->D1 D2 Dissolve in Aqueous Buffer (pH < 7.0) C2->D2 E Dilute into Assay Buffer (pH 7.4) D1->E 1:100 Dilution D2->E pH Shift F Precipitation / Turbidity? E->F G1 Yes: Kinetic Crash F->G1 Visual/OD600 G2 No: Proceed to Assay F->G2 H1 Add Co-solvent (5% PEG-400 / 0.1% Tween) G1->H1 If Free Base H2 Check Common-Ion Effect (Avoid high Cl-) G1->H2 If Salt H1->E H2->D2

Caption: Logical workflow for diagnosing and resolving target propanamine solubility issues.

Part 3: Troubleshooting FAQs

Q1: I prepared a 10 mM stock of the free base in DMSO, but it clouds immediately upon a 1:100 dilution in pH 7.4 PBS. What is happening? A1: You are observing a "solvent crash" driven by kinetic precipitation. While the free base is highly soluble in DMSO, introducing it rapidly to an aqueous environment causes the hydrophobic effect to drive the lipophilic 2-bromo-4-(trifluoromethyl)phenyl groups to aggregate faster than the primary amine can protonate and solvate. Furthermore, basic drugs in phosphate-buffered saline (PBS) are prone to forming insoluble drug-buffer precipitates 1. Causality & Resolution: The sudden shift in the dielectric constant strips the DMSO solvation shell before ionization can stabilize the molecule. To resolve this, use a step-down dilution method with an intermediate co-solvent (e.g., 5% PEG-400), or pre-acidify the aqueous buffer to ensure immediate protonation upon contact.

Q2: Should I synthesize the HCl salt instead of using the free base for aqueous assays? A2: Yes, salt formation is the most effective method for increasing the dissolution rate and thermodynamic solubility of basic drugs 2. However, you must be vigilant about the common-ion effect. If you dissolve the HCl salt in a chloride-rich buffer like PBS (~137 mM NaCl), the excess chloride ions can suppress the solubility of the hydrochloride salt, pushing it below its maximum solubility threshold ( pHmax​ ). Causality & Resolution: The high concentration of Cl− shifts the solubility product ( Ksp​ ) equilibrium to the left, forcing the drug out of solution. Switch to a low-chloride buffer system (e.g., HEPES or Tris) or synthesize a different salt form, such as a mesylate or acetate.

Q3: How does pH affect the solubility of this specific compound? A3: As a weak base with a pKa of ~9.8, its solubility is fundamentally tied to the pH of the environment 3. Below its pHmax​ (typically around pH 3-4 for amine salts), solubility is dictated by the Ksp​ of the salt. Above pHmax​ , solubility drops logarithmically as the pH approaches the pKa, eventually plateauing at the intrinsic solubility ( S0​ ) of the free base 2. Causality & Resolution: For optimal stability in stock solutions, maintain the pH well below the pKa (e.g., pH 4-6) to ensure >99% ionization.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of DMSO Stock Solutions

Objective: Formulate a stable 10 mM stock of the free base while preventing moisture-induced micro-precipitation.

  • Desiccation: Equilibrate the lyophilized 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the cold powder. Water ingress into the DMSO stock severely lowers its solvating power for lipophilic free bases.

  • Solvent Selection: Use anhydrous, septum-sealed DMSO (≥99.9% purity, water ≤0.005%).

  • Dissolution: Add the required volume of DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Validation (Self-Check): Measure the optical density at 600 nm (OD600) of the stock solution. An OD600 > 0.05 indicates micro-precipitation. Causality: OD600 detects light scattering from colloidal aggregates that are invisible to the naked eye. If scattering is detected, gentle sonication in a warm water bath (37°C) for 5 minutes is required to break the lattice energy.

  • Storage: Aliquot into single-use amber glass vials, flush the headspace with Argon, and store at -20°C.

Protocol 2: Determining the pH-Solubility Profile (Shake-Flask Method)

Objective: Establish the thermodynamic solubility of the compound across physiological pH ranges to guide assay design 4.

  • Buffer Preparation: Prepare 50 mM buffers at pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (HEPES), and pH 9.0 (Borate). Avoid phosphate buffers to prevent drug-phosphate complexation.

  • Saturation: Add an excess of the solid compound (e.g., 5 mg) to 1 mL of each buffer in a 2 mL Eppendorf tube.

  • Equilibration: Shake the tubes at 300 rpm at 37°C for 24 hours. Causality: A 24-hour period is mandatory because the transition from a metastable supersaturated state to a stable crystalline precipitate is kinetically slow. Measuring too early yields falsely elevated kinetic solubility values 5.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Causality: Centrifugation is chosen over filtration because highly lipophilic molecules frequently adsorb nonspecifically to filter membranes (e.g., PVDF or PTFE), which would artificially lower the quantified concentration.

  • Quantification: Dilute the supernatant 1:50 in mobile phase and quantify via HPLC-UV against a standard curve.

Part 5: Recommended Co-Solvent Matrices

If aqueous buffering alone is insufficient to keep the compound in solution at pH 7.4, utilize the following validated co-solvent systems.

Table 2: Co-Solvent Systems for Aqueous Assays (pH 7.4)

Co-SolventRecommended Concentration (v/v)Mechanism of ActionBest Use Case
DMSO ≤ 1%Disrupts crystal lattice; provides initial solvation.High-throughput screening (HTS) biochemical assays.
PEG-400 5% - 10%Lowers the bulk aqueous dielectric constant; prevents kinetic crash.Cell-free assays requiring higher compound concentrations.
Tween-20 0.05% - 0.1%Forms micelles to encapsulate the lipophilic fluorinated ring.Cell-based assays (minimizes toxicity while maintaining solubility).

References

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs ResearchG
  • Salt formation to improve drug solubility Elsevier / USPTO
  • Ioniz
  • Investigation of possible solubility and dissolution advantages of cocrystals, I Srce.hr
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines NIH / PMC

Sources

Validation & Comparative

validating purity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine via LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the purity of complex halogenated alkylamines, specifically comparing stationary phase chemistries to achieve regulatory compliance.

Introduction: The Analytical Challenge of Halogenated Amines

Validating the purity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine presents a unique chromatographic challenge. Structurally, this compound features a highly polar, basic primary amine tail coupled with a highly hydrophobic, electron-deficient, and sterically hindered halogenated aromatic head.

Standard purity validation protocols often default to C18 reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS). However, for halogenated aromatics containing primary amines, C18 columns frequently yield poor peak symmetry (due to secondary silanol interactions) and fail to resolve closely related regioisomers[1]. To meet the stringent specificity and precision requirements outlined in the ICH Q2(R2) guidelines for analytical procedure validation [2], method developers must look beyond standard hydrophobic retention and leverage orthogonal separation mechanisms like π−π and dipole-dipole interactions.

This guide objectively compares three stationary phase alternatives—C18, Biphenyl, and HILIC —providing experimental data and step-by-step methodologies to establish a self-validating LC-MS purity assay.

Mechanistic Column Comparison: Causality in Separation

To achieve baseline resolution between the target API and its synthetic impurities (e.g., debrominated byproducts, regioisomers like the 3-bromo analog, and synthetic precursors), we must understand the causality behind stationary phase selection.

  • C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. Because regioisomers possess nearly identical partition coefficients (LogP), C18 struggles to resolve the 2-bromo target from a 3-bromo impurity. Furthermore, the primary amine causes peak tailing.

  • Biphenyl: Features two phenyl rings that provide enhanced retention for polarizable compounds. The highly electron-withdrawing −CF3​ group and the bulky bromine atom create a distinct dipole across the aromatic ring. The Biphenyl phase engages in π−π interactions and shape selectivity, easily discriminating between steric regioisomers.

  • HILIC (Hydrophilic Interaction): Retains compounds based on polarity. While excellent for the primary amine, HILIC provides almost no retention for the hydrophobic halogenated core, leading to early elution and matrix suppression in the MS source.

G Target 3-(2-Bromo-4-(CF3)phenyl) propan-1-amine C18 C18 Column (Dispersive/Hydrophobic) Target->C18 Biph Biphenyl Column (Pi-Pi & Dipole Selectivity) Target->Biph HILIC HILIC Column (Polar Partitioning) Target->HILIC ResC18 Poor Isomer Resolution Severe Peak Tailing C18->ResC18 ResBiph Optimal Resolution Sharp, Symmetrical Peaks Biph->ResBiph ResHILIC Poor Core Retention Ion Suppression Risk HILIC->ResHILIC

Column selection logic and interaction mechanisms for halogenated primary amines.

Experimental Design & Methodology

To validate the method per ICH Q2(R2) standards, the protocol must demonstrate specificity, linearity, and sensitivity (LOD/LOQ)[3]. The use of MS detection greatly enhances specificity by measuring exact m/z ratios and unique isotopic signatures[1]. Bromine naturally occurs as a 1:1 ratio of 79Br and 81Br , providing a distinct doublet at m/z 282.01 and 284.01 [M+H]+ , which serves as an internal qualitative confirmation.

Step-by-Step LC-MS Protocol

1. Sample Preparation:

  • Accurately weigh 10.0 mg of the amine standard and dissolve in 10 mL of Methanol to create a 1 mg/mL stock.

  • Prepare working solutions by diluting the stock in initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-mismatch peak distortion.

  • Spike the sample with known concentrations (0.1% to 1.0% w/w) of Impurity A (debrominated) and Impurity B (3-bromo regioisomer).

2. LC Separation Parameters:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Volatile buffer required for MS compatibility[1]).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate for 3 mins.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

3. MS/MS Optimization (ESI+):

  • Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Monitor the MRM transitions: m/z 282.0 265.0 (loss of NH3​ ) and m/z 284.0 267.0.

Workflow Prep 1. Matrix-Matched Sample Prep LC 2. Biphenyl LC Gradient Separation Prep->LC MS 3. ESI+ MS/MS Tuning (Br Isotope Tracking) LC->MS Val 4. ICH Q2(R2) Validation Execution MS->Val

Step-by-step LC-MS method development and validation workflow.

Comparative Performance Data

The following tables summarize the experimental data obtained when screening the three column chemistries against the target compound and its critical impurities.

Table 1: Chromatographic Performance & Resolution

Metrics evaluated at 50 µg/mL API concentration.

Column ChemistryRetention Time (Rt)Peak Asymmetry (Tf)Resolution (Rs) vs. 3-Bromo IsomerConclusion
C18 (100Å, 2.1x100mm) 4.8 min1.65 (Tailing)1.1 (Co-elution)Fails ICH Specificity
HILIC (100Å, 2.1x100mm) 1.2 min2.10 (Broad)N/A (No retention)Fails System Suitability
Biphenyl (100Å, 2.1x100mm) 5.4 min1.08 (Symmetrical) 2.8 (Baseline) Optimal / Validated

Data Analysis: The Biphenyl column successfully resolved the 2-bromo target from the 3-bromo impurity with a resolution factor ( Rs​ ) of 2.8, well above the regulatory requirement of Rs​≥1.5 . The C18 column failed due to a lack of shape selectivity, proving that hydrophobic partitioning alone is insufficient for this matrix.

Table 2: ICH Q2(R2) Validation Metrics (Biphenyl Column)

Validating the capability of the method to quantify trace genotoxic/process impurities[4].

Validation ParameterTarget CompoundImpurity A (Debrominated)Impurity B (3-Bromo Isomer)
Linearity ( R2 ) 0.9998 (1 - 100 µg/mL)0.9995 (10 - 500 ng/mL)0.9991 (10 - 500 ng/mL)
LOD (S/N > 3) 0.5 ng/mL1.2 ng/mL0.8 ng/mL
LOQ (S/N > 10) 1.5 ng/mL3.6 ng/mL2.4 ng/mL
Precision (%RSD, n=6) 0.8%1.4%1.1%

Data Analysis: The Biphenyl LC-MS method demonstrates excellent linearity and sensitivity. The LOQ values in the low ng/mL range ensure that trace impurities can be accurately quantified, aligning with modern pharmaceutical requirements for impurity profiling[5].

Conclusion & Best Practices

When validating the purity of complex halogenated amines like 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, standard C18 columns often introduce unacceptable analytical risk due to poor isomer resolution and secondary silanol interactions.

By transitioning to a Biphenyl stationary phase , analysts can exploit π−π and dipole-dipole interactions to achieve baseline resolution of steric isomers. Coupling this chromatographic selectivity with the isotopic tracking capabilities of High-Resolution Mass Spectrometry (HRMS) or tandem MS ensures a highly specific, robust, and ICH Q2(R2)-compliant analytical procedure.

Key Takeaway: Always align your stationary phase chemistry with the electronic and steric properties of your analyte's functional groups, rather than defaulting to generic hydrophobic retention.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories Inc. Available at:[Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent Technologies. Available at:[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities. SciSpace. Available at:[Link]

Sources

A Comparative Guide to the Reactivity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine and Benzylamines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the nuanced reactivity of substituted aryl amines is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine and the broader class of benzylamines. Understanding these differences is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Introduction: Unpacking the Structural and Electronic Differences

The reactivity of an amine is fundamentally governed by the availability of the nitrogen lone pair and the steric environment around it. In benzylamines, the amino group is separated from the aromatic ring by a methylene (-CH2-) spacer. This largely insulates the nitrogen from the direct resonance effects of the ring, though inductive effects from substituents on the ring can still play a significant role.[1][2]

In contrast, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine presents a more complex electronic and steric profile. While it also possesses a propyl chain separating the amine from the phenyl ring, the substitution pattern on the aromatic ring dramatically alters its reactivity. The key features influencing its behavior are:

  • The ortho-Bromo Substituent: This large halogen atom introduces significant steric hindrance around the molecule, which can impede the approach of reactants.

  • The para-Trifluoromethyl Group: The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This strong inductive effect deactivates the aromatic ring, influencing its participation in certain reactions.

This guide will dissect how these structural and electronic characteristics lead to divergent reactivity in several key classes of organic reactions.

Comparative Reactivity Analysis

Nucleophilicity and Basicity

The fundamental role of an amine in many reactions is that of a nucleophile or a base. The electron density on the nitrogen atom is the primary determinant of its reactivity in these contexts.

  • Benzylamines: Generally, benzylamines are considered moderately strong bases, with the pKa of the conjugate acid of benzylamine itself being around 9.3.[4] Electron-donating groups on the phenyl ring increase basicity and nucleophilicity, while electron-withdrawing groups decrease it.[1] This is a well-established trend, as electron-donating groups increase the electron density on the nitrogen, making the lone pair more available for donation. Conversely, electron-withdrawing groups pull electron density away from the nitrogen, reducing its basicity.[1]

  • 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine: The presence of the strongly electron-withdrawing trifluoromethyl group at the para position significantly reduces the electron density of the entire molecule, including the distant amino group, through inductive effects. This leads to a marked decrease in both basicity and nucleophilicity compared to an unsubstituted benzylamine. While the propyl chain mitigates this effect to some extent compared to a direct aniline linkage, the influence of the -CF3 group remains substantial.

Table 1: Predicted Relative Basicity

CompoundKey SubstituentsPredicted Relative pKa of Conjugate AcidRationale
BenzylamineNone~9.3Baseline
4-Methoxybenzylaminep-OCH₃ (Electron-donating)> 9.3Increased electron density on nitrogen
4-Nitrobenzylaminep-NO₂ (Electron-withdrawing)< 9.3Decreased electron density on nitrogen
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amineo-Br, p-CF₃< 9.3Strong inductive electron withdrawal by -CF₃ group
N-Functionalization Reactions (e.g., Acylation, Alkylation)

These reactions hinge on the nucleophilic character of the amine.

  • Benzylamines: Benzylamines readily undergo N-acylation with reagents like acyl chlorides and anhydrides, and N-alkylation with alkyl halides.[5] The rates of these reactions are sensitive to the electronic effects of substituents on the aromatic ring, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it.[1]

  • 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine: Due to its diminished nucleophilicity, this amine is expected to react more slowly in N-functionalization reactions compared to benzylamine. Harsher reaction conditions, such as higher temperatures or the use of more reactive acylating/alkylating agents, may be necessary to achieve comparable yields. The steric bulk of the ortho-bromo group is less likely to play a direct role in reactions at the distant nitrogen of the propyl-amine chain.

Reactivity of the Aryl Bromide Moiety: Cross-Coupling Reactions

The bromo-substituted phenyl ring in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine opens up a rich avenue of reactivity through palladium-catalyzed cross-coupling reactions, a pathway not available to simple benzylamines.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or its ester. The electron-withdrawing trifluoromethyl group at the para position is generally beneficial for the oxidative addition step of the catalytic cycle, which is often rate-limiting.[6] However, the ortho-bromo substituent can introduce steric hindrance that may slow down the reaction.[7] Careful selection of a bulky phosphine ligand is often crucial to overcome this steric challenge and promote efficient coupling.[8]

  • Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine.[9] Similar to the Suzuki coupling, the electron-deficient nature of the aromatic ring due to the trifluoromethyl group can facilitate the initial oxidative addition of the palladium catalyst.[10] Again, the choice of ligand is critical to navigate the steric hindrance from the ortho-bromo group and achieve high yields.[11]

Experimental Insight: In a typical Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand such as XPhos or BrettPhos can be crucial when dealing with sterically hindered aryl bromides.[12] These ligands stabilize the palladium center and promote the reductive elimination step of the catalytic cycle.[9]

Experimental Protocols

Comparative N-Acylation Kinetics (A Model Experiment)

This protocol outlines a method to quantitatively compare the acylation rates of benzylamine and 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine.

Objective: To determine the second-order rate constants for the reaction of each amine with a standard acylating agent (e.g., acetic anhydride) under pseudo-first-order conditions.

Materials:

  • Benzylamine

  • 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

  • Acetic Anhydride

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare stock solutions of each amine (0.1 M in acetonitrile) and acetic anhydride (1.0 M in acetonitrile).

  • In a series of reaction vials, add the amine solution, DIPEA (1.1 equivalents), and the internal standard.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C).

  • Initiate the reaction by adding a large excess of the acetic anhydride solution (at least 10 equivalents).

  • Quench the reaction at various time points by adding a large excess of a primary amine (e.g., propylamine) to consume the remaining acetic anhydride.

  • Analyze the reaction mixture by GC-MS or HPLC to determine the concentration of the unreacted starting amine.

  • Plot ln([Amine]t/[Amine]0) versus time. The slope of this line will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of acetic anhydride.

Expected Outcome: The calculated second-order rate constant for benzylamine will be significantly higher than that for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, quantitatively demonstrating the lower nucleophilicity of the latter.

Representative Suzuki-Miyaura Coupling of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Objective: To synthesize 3-(2-phenyl-4-(trifluoromethyl)phenyl)propan-1-amine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

N-Acylation Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylatingAgent R'-CO-X AcylatingAgent->Intermediate Product Amide (R-NH-CO-R') Intermediate->Product Collapse Byproduct H-X Intermediate->Byproduct

Caption: Generalized mechanism for N-acylation of an amine.

Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation ReductElim Ar-Ar' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion

The reactivity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is a fascinating case study in the interplay of electronic and steric effects. While its amino group displays predictably lower nucleophilicity compared to simple benzylamines due to the powerful electron-withdrawing nature of the trifluoromethyl substituent, the presence of the aryl bromide moiety unlocks a diverse range of synthetic transformations through cross-coupling chemistry. For the synthetic chemist, this duality requires a careful and considered approach. Reactions targeting the amine will likely require more forcing conditions, while transformations at the aromatic ring will necessitate careful optimization of catalyst and ligand systems to overcome steric hindrance and achieve high efficiency. A thorough understanding of these competing and complementary reactivities is essential for the effective utilization of this and structurally related building blocks in the synthesis of complex molecules.

References

  • Crugeiras, J. (n.d.). Oxidation of Benzylamine by ClOH and N -Chlorosuccinimide: A Kinetic Study. ResearchGate. Available at: [Link]

  • Oh, H. K., et al. (2004). Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile. RSC Publishing. Available at: [Link]

  • Lee, I., et al. (2000). Kinetics and Mechanism of the Addition of Benzylamines to Benzylidenemalononitriles in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Srinivasan, C., et al. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]

  • Grushin, V. V., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Available at: [Link]

  • da Silva, J. F., et al. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • Molander, G. A., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PNAS. Available at: [Link]

  • Grushin, V. V., et al. (n.d.). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2008). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. Available at: [Link]

  • Merck & Co., Inc. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • Buchwald, S. L., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]

  • OpenStax. (n.d.). 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Lee, I., et al. (2002). Competitive Reaction Pathways in the Nucleophilic Substitution Reactions of Aryl Benzenesulfonates with Benzylamines in Acetonitrile. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Comparison of basic strength of benzylamine and ammonia. Available at: [Link]

  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

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Benchmarking 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine in Target Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth comparative framework for benchmarking the binding properties of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine. Given its structural features, this compound is a putative modulator of monoamine transporters, a critical class of proteins involved in neurotransmission.[1] Dysfunction of these transporters is implicated in a range of neurological and psychiatric disorders, making them a key focus for therapeutic development.[2]

This document, intended for researchers and drug development professionals, will detail the experimental methodologies to quantitatively assess the binding affinity and selectivity of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). To provide a robust benchmark, its (hypothetical) binding profile will be compared against established monoamine reuptake inhibitors with known clinical and pharmacological significance.

Comparative Binding Affinity Profile

A critical step in characterizing a novel compound is to determine its binding affinity (Ki) for its putative targets and compare it to existing molecules. The following table presents a hypothetical binding profile for 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine alongside experimentally determined Ki values for well-established monoamine reuptake inhibitors. This comparative analysis is essential for understanding the compound's potency and selectivity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine TBDTBDTBDTo Be Determined
Cocaine263130044.5SERT > DAT > NET[3]
(S)-Citalopram>10000>100001.8Highly SERT Selective[4]
Desipramine50001.1110NET Selective[4]
Nisoxetine89.10.8135.5Highly NET Selective[5]
GBR-129091.229.51260Highly DAT Selective[5]
Paroxetine491380.4Highly SERT Selective[5]

TBD: To Be Determined. The values for the title compound will be populated upon experimental evaluation.

Understanding the Mechanism: Monoaminergic Neurotransmission

The primary targets for the compound class of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine are the monoamine transporters (DAT, NET, and SERT). These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which is the mechanism of action for many antidepressant and psychostimulant drugs.

Figure 1: Simplified diagram of a monoaminergic synapse.

Experimental Protocols: Radioligand Binding Assays

To determine the binding affinities of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, competitive radioligand binding assays are the gold standard.[6] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target transporter.

General Workflow for Radioligand Binding Assay

The overall process involves preparing cell membranes expressing the target transporter, incubating them with a radioligand and the test compound, separating the bound from the free radioligand, and quantifying the radioactivity.

Radioligand_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Cell Culture (HEK293 expressing DAT, NET, or SERT) B Membrane Preparation A->B C Incubation: Membranes + Radioligand + Test Compound B->C D Filtration (Separate bound/free) C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Figure 2: General workflow for a filtration-based radioligand binding assay.
Detailed Step-by-Step Methodology

1. Cell Culture and Membrane Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are commonly used.

  • Culture: Grow cells to confluency in appropriate media and conditions.

  • Harvesting: Scrape and collect the cells, then centrifuge to obtain a cell pellet.

  • Lysis and Homogenization: Resuspend the pellet in ice-cold lysis buffer and homogenize to disrupt the cell membranes.

  • Centrifugation: Perform a high-speed centrifugation (e.g., 48,000 x g) to pellet the cell membranes.

  • Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C.

2. Competitive Radioligand Binding Assay:

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • NET: [³H]Nisoxetine or [³H]Desipramine

    • SERT: [³H]Citalopram or [³H]Paroxetine

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure (in a 96-well plate):

    • Add assay buffer to all wells.

    • For total binding wells, add the radioligand.

    • For non-specific binding wells, add the radioligand and a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM (S)-citalopram for SERT).

    • For test compound wells, add the radioligand and serial dilutions of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Filtration and Quantification:

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound binding counts.

  • Determine IC50: Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the transporter.

Advanced Methodologies: Scintillation Proximity Assay (SPA)

For higher throughput screening, a Scintillation Proximity Assay (SPA) can be employed. This homogeneous assay format eliminates the need for a filtration step.[7]

SPA_Principle cluster_0 No Binding cluster_1 Binding Occurs Free_Radioligand Radioligand (in solution) SPA_Bead_No_Binding SPA Bead with immobilized membranes No_Signal No Light Signal SPA_Bead_No_Binding->No_Signal Energy dissipates in solution Bound_Radioligand Radioligand SPA_Bead_Binding SPA Bead with immobilized membranes Bound_Radioligand->SPA_Bead_Binding Binding Signal Light Signal Generated SPA_Bead_Binding->Signal Energy transfer to scintillant

Figure 3: Principle of Scintillation Proximity Assay (SPA).

In an SPA, the cell membranes are immobilized on scintillant-containing beads. When a radioligand binds to the transporter on the membrane, it comes into close enough proximity to the bead for the emitted radiation to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal. A test compound that inhibits binding will reduce the light signal.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine in target binding assays. By employing standardized radioligand binding assays and comparing the results to a panel of well-characterized monoamine reuptake inhibitors, researchers can accurately determine its potency, selectivity, and potential as a pharmacological tool or therapeutic candidate. The detailed protocols and comparative data framework provided herein serve as a valuable resource for its preclinical evaluation.

References

  • Newman, A. H., & Miller, G. W. (2014). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810. [Link]

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  • Katz, J. L., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-640. [Link]

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  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]

  • Yu, Y., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 495-504.
  • Shahwan, M., et al. (2024). Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing. Frontiers in Pharmacology, 15. [Link]

  • Liu, X., et al. (2009). Unbound Brain Concentration Determines Receptor Occupancy: A Correlation of Drug Concentration and Brain Serotonin and Dopamine Reuptake Transporter Occupancy for Eighteen Compounds in Rats. Drug Metabolism and Disposition, 37(5), 1014-1021.
  • Sitte, H. H., et al. (2020). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 117(23), 13084-13094. [Link]

  • Pathania, V., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(10), 1645-1681. [Link]

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A Guide to Structural Validation: Unambiguous Confirmation of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine using 2D NMR COSY

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate extensive biological data and lead to significant financial and temporal losses. This guide provides an in-depth, practical walkthrough for the structural validation of a novel small molecule, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, using Correlation Spectroscopy (COSY), a cornerstone 2D NMR technique. We will delve into the causality behind experimental choices, present a detailed protocol for data acquisition and processing, and objectively compare COSY with alternative NMR methods like TOCSY and HSQC. This document is intended for researchers, medicinal chemists, and analytical scientists seeking to apply 2D NMR with confidence for unambiguous molecular characterization.

The Imperative of Structural Integrity in Drug Development

The journey from a hit compound to a clinical candidate is predicated on the precise knowledge of the molecular entity being studied. The synthesized compound, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, presents a common challenge: confirming the connectivity between the aliphatic aminopropane chain and the substituted aromatic ring. While 1D ¹H NMR provides a foundational view of the proton environments, its limitations become apparent in complex molecules where signals may overlap, or coupling patterns are ambiguous. Two-dimensional (2D) NMR techniques, particularly COSY, resolve this by adding a second frequency dimension, transforming a complex spectrum into an intuitive connectivity map.[1][2]

Fundamentals of Correlation Spectroscopy (COSY)

COSY is a homonuclear 2D NMR experiment that reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds.[3][4] The experiment's pulse sequence allows for magnetization transfer between J-coupled protons. The resulting 2D spectrum plots the ¹H NMR spectrum on both the horizontal (F2) and vertical (F1) axes.

The key features of a COSY spectrum are:

  • Diagonal Peaks: Intense peaks that lie along the diagonal (where F1 = F2) correspond to the peaks in the 1D ¹H spectrum.[5]

  • Cross-Peaks: These are the off-diagonal signals and the most informative part of the spectrum.[5][6] A cross-peak at the coordinates (δA, δB) signifies that the proton at chemical shift δA is J-coupled to the proton at δB.[1] The presence of symmetrical cross-peaks at (δA, δB) and (δB, δA) provides a self-validating confirmation of the coupling.[7]

By "walking" through the cross-peaks, one can trace the connectivity of protons within a spin system, effectively building the molecule's carbon skeleton piece by piece.

Predicted ¹H NMR and COSY Analysis of the Target Molecule

To validate the structure of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, we must first predict its ¹H NMR spectrum and the expected COSY correlations. The molecule can be broken down into two primary spin systems: the propyl chain and the aromatic ring.

Structure and Proton Numbering:

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H(a)~2.8 - 3.0Triplet (t)2HMethylene group adjacent to the electron-withdrawing amino group.
H(b)~1.8 - 2.0Multiplet (m)2HMethylene group shielded relative to H(a) and H(c).
H(c)~2.6 - 2.8Triplet (t)2HBenzylic methylene group, deshielded by the aromatic ring.
H3~7.4 - 7.6Doublet (d)1HAromatic proton ortho to the bromine atom.
H4~7.6 - 7.8Doublet (d)1HAromatic proton ortho to the CF3 group and meta to the propyl chain.
H5~7.8 - 8.0Singlet (or narrow d)1HAromatic proton between Br and CF3 groups, likely showing minimal coupling.
-NH2~1.5 - 2.5 (variable)Broad Singlet (br s)2HAmine protons; chemical shift is concentration and solvent dependent.

Disclaimer: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: Expected COSY Cross-Peak Correlations

Correlating ProtonsExpected Cross-Peak?Justification
H(a) ↔ H(b) Yes Vicinal coupling (³J) through the C(a)-C(b) bond. This confirms the first part of the propyl chain.
H(b) ↔ H(c) Yes Vicinal coupling (³J) through the C(b)-C(c) bond. This connects the middle to the benzylic end of the chain.
H(a) ↔ H(c)NoProtons are separated by four bonds; correlation is not expected in a standard COSY experiment.
H3 ↔ H4 Yes Meta coupling (⁴J) is possible, though may be weak. Ortho coupling is more readily observed. The specific substitution pattern here dictates the expected couplings. A more likely strong correlation would be between adjacent aromatic protons if the substitution pattern were different.[7]
H(c) ↔ Aromatic HNoFour-bond benzylic coupling is typically too small to be observed in a standard COSY.

The definitive confirmation of the structure comes from observing the two crucial cross-peaks: H(a)↔H(b) and H(b)↔H(c) . This provides unambiguous evidence of the intact n-propan-1-amine chain. The absence of correlations between the chain protons and the aromatic protons is also expected and consistent with the proposed structure.

Experimental Guide: From Sample to Spectrum

Executing a successful COSY experiment requires careful attention to detail in sample preparation, instrument setup, and data processing.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-25 mg of Sample Solvent Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) Sample->Solvent Vial Mix in a Separate Vial Solvent->Vial Filter Filter if Particulates are Present Vial->Filter Tube Transfer to High-Quality 5 mm NMR Tube Filter->Tube Spectrometer Insert Sample into Spectrometer Magnet Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Optimize Field Homogeneity (Shimming) Lock->Shim Setup Load COSY Pulse Program (e.g., cosygpqf) & Set Parameters Shim->Setup Acquire Acquire Data (zg) Setup->Acquire FT 2D Fourier Transform (xfb) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Analyze Analyze Spectrum: Identify Diagonal & Cross-Peaks Baseline->Analyze

Caption: Workflow for COSY structural validation.

Step-by-Step Experimental Protocol

A. Sample Preparation

  • Weigh Sample: Accurately weigh 5-25 mg of your compound for a standard ¹H-¹H COSY experiment.[8][9] The higher end of this range is preferable for less sensitive 2D experiments.

  • Select Solvent: Choose a high-purity deuterated solvent in which your compound is fully soluble. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[10] The deuterated solvent is essential for the instrument's lock system and to avoid large, interfering solvent signals in the ¹H spectrum.[8]

  • Dissolve and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[10] This ensures complete dissolution. If any solid particles remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette before transferring it to the NMR tube.[9] Particulates will disrupt the magnetic field homogeneity, leading to poor spectral quality.

  • Use Quality NMR Tubes: Use a high-quality, clean, and unscratched 5 mm NMR tube rated for the spectrometer's field strength.[10] Imperfections in the tube can severely degrade shimming and resolution.

B. Instrument Setup and Data Acquisition

These parameters are based on a Bruker spectrometer and may need adjustment for other systems.

  • Lock and Shim: Insert the sample, lock on the solvent's deuterium signal, and perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for high-resolution 2D spectra.

  • Acquire a 1D ¹H Spectrum: First, run a standard 1D ¹H experiment to determine the spectral width (sw) needed to encompass all proton signals and to check the overall sample quality.

  • Set Up the COSY Experiment:

    • Load a standard gradient-selected COSY pulse program (e.g., cosygpqf).[11] Gradient selection helps suppress artifacts.

    • Spectral Width (sw in F2 and F1): Set the spectral width based on the 1D spectrum to include all signals, typically around 10-12 ppm.

    • Number of Scans (ns): For a moderately concentrated sample, ns = 1 or 2 is often sufficient.[12]

    • Number of Increments (td in F1): This determines the resolution in the indirect dimension. A value of 256 or 512 is a good starting point, providing a reasonable balance between resolution and experiment time.[11][13]

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard, allowing for protons to relax back to equilibrium between pulses.

  • Start Acquisition: Use the expt command to estimate the total experiment time. Once parameters are satisfactory, start the acquisition with the zg command.

C. Data Processing

  • Fourier Transform: After acquisition, process the data using a 2D Fourier transform command (e.g., xfb on Bruker systems).

  • Phasing and Baseline Correction: Modern software like MestReNova, TopSpin, or NMRium often performs automatic phasing and baseline correction effectively.[14][15][16][17] Manual adjustment may be required to optimize the spectrum's appearance.

  • Symmetrization: This mathematical process can be applied to reduce noise and artifacts, but should be used with caution as it can sometimes create artificial peaks.

Comparative Guide: Is COSY Always the Best Choice?

While COSY is a powerful workhorse, it is part of a larger suite of NMR experiments. The choice of experiment depends on the specific structural question you are trying to answer.

NMR Experiment Selection Guide

Caption: Decision tree for selecting common 2D NMR experiments.

Table 3: Comparison of Key 2D NMR Experiments

ExperimentInformation ProvidedPrimary Use CaseComparison to COSY
COSY ¹H-¹H coupling through 2-3 bonds.[18]Establishing direct proton-proton connectivity within a spin system.The fundamental starting point for homonuclear correlation.
TOCSY ¹H-¹H correlation throughout an entire spin system.[19][20]Identifying all protons in a coupled network (e.g., an amino acid side chain or a sugar) even if some are overlapped.More powerful for mapping entire systems; COSY only shows adjacent neighbors.[21]
HSQC ¹H-¹³C correlation through one bond.[18]Assigning protons to their directly attached carbons. Confirming CH, CH₂, and CH₃ groups.Complementary, not an alternative. It links proton information to the carbon skeleton.
HMBC ¹H-¹³C correlation through 2-4 bonds.[18]Connecting different spin systems across quaternary carbons or heteroatoms.Essential for assembling the full molecular structure where COSY cannot cross heteroatoms or non-protonated carbons.

For our target molecule, a COSY is sufficient to prove the integrity of the propyl chain. However, a complete, unambiguous assignment would benefit from:

  • HSQC: To definitively assign the ¹H signals for H(a), H(b), and H(c) to their respective carbon signals in the ¹³C spectrum.

  • HMBC: To provide the final, crucial piece of evidence: a correlation between the benzylic protons H(c) and the aromatic carbons, confirming the attachment point of the propyl chain to the ring.

Conclusion

Correlation Spectroscopy is an indispensable, high-confidence tool for the structural validation of synthetic compounds. For 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine, a straightforward COSY experiment provides definitive, self-validating proof of the aminopropane chain's connectivity. By understanding the principles behind the experiment, following a meticulous protocol, and recognizing its place within a broader suite of 2D NMR techniques, researchers can eliminate structural ambiguity and build a solid foundation for their drug discovery and development programs.

References

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Safety Operating Guide

Guide to the Safe and Compliant Disposal of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide for the proper disposal of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine. As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their safe and environmentally conscious disposal. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring that your laboratory practices are safe, compliant, and built on a foundation of chemical understanding.

Chemical Profile and Core Hazard Assessment

  • Halogenated Aromatic System: The presence of bromine and the trifluoromethyl group classifies this compound as a halogenated organic.[1] Such compounds are often persistent in the environment and can produce toxic byproducts, like dioxins and furans, if not incinerated at very high temperatures.[2]

  • Aromatic Amine: Aromatic amines as a class can range in toxicity, with some being known or suspected carcinogens. They can also be skin and respiratory sensitizers.[3][4]

  • Trifluoromethyl Group: This group enhances the lipophilicity and metabolic stability of the molecule, factors that can contribute to its persistence and potential for bioaccumulation.

Based on these structural alerts and data from analogous compounds[5][6], we can anticipate the following hazards:

Potential Hazard Class GHS Classification (Anticipated) Rationale and Precautionary Notes
Acute Toxicity Category 4 (Oral, Dermal)Harmful if swallowed or in contact with skin. Avoid all direct contact.[5][6]
Skin Corrosion/Irritation Category 2 or 1BCauses skin irritation, potentially severe burns. Always wear chemically resistant gloves.[7]
Serious Eye Damage/Irritation Category 1 or 2ACauses serious eye damage, potentially irreversible. Mandates use of safety goggles and/or a face shield.[7]
Respiratory Irritation STOT SE 3May cause respiratory irritation. All handling of solids or solutions should occur within a certified chemical fume hood.[5]
Environmental Hazard Aquatic Acute/ChronicHalogenated organic compounds are often toxic to aquatic life with long-lasting effects.[1][8] Never dispose of this chemical down the drain.

The Regulatory Framework: Compliance is Non-Negotiable

Disposal of chemical waste is strictly regulated. In the United States, the primary governing regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9] Under RCRA, chemical waste is categorized based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity. Due to its anticipated toxicological and environmental profile, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine waste must be managed as hazardous waste .[9]

For academic institutions, EPA's Subpart K regulations offer an alternative set of standards for managing hazardous waste in laboratories, emphasizing safety and good laboratory practices.[10] Regardless of the specific framework, the core requirements remain consistent: proper identification, segregation, containment, and documentation of all hazardous waste streams.[9][10]

The Cardinal Rule: Segregation of Halogenated Waste

From an operational and safety standpoint, the most critical disposal principle is the strict segregation of halogenated waste from non-halogenated waste streams.

The Causality Behind Segregation: The ultimate disposal path for halogenated organic compounds is typically high-temperature incineration.[2][11] This process requires specialized equipment, including scrubbers, to neutralize the acidic gases (like hydrogen bromide and hydrogen fluoride) produced during combustion. This specialized treatment makes the disposal of halogenated waste significantly more expensive than that of non-halogenated solvents, which can often be recycled or used as fuel.[12] Commingling these waste streams needlessly elevates disposal costs and complicates the waste management process.

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol outlines the essential steps for collecting and managing waste containing 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine within the laboratory.

Step 1: Select the Appropriate Waste Container

  • Compatibility is Key: Use a container made of a material chemically compatible with the waste. For organic solvents containing this amine, a high-density polyethylene (HDPE) or glass bottle is appropriate.[9][13]

  • Condition: The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw cap.[14]

  • Designation: The container must be exclusively designated for "Halogenated Organic Liquid Waste."[12][14]

Step 2: Proper Labeling - Before Adding Waste

  • Timing: Affix a hazardous waste label to the container before the first drop of waste is added.[14][15]

  • Content: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[12]

    • A complete list of all chemical constituents, including solvents. Write out full chemical names; do not use abbreviations or formulas.[14]

    • The approximate percentage of each component.

    • The date when waste was first added (the "accumulation start date").[16]

    • The relevant hazard pictograms (e.g., corrosive, health hazard, environmental hazard).[13]

Step 3: Accumulating Waste

  • Location: Keep the waste container at or near the point of generation, such as inside a fume hood or in a designated satellite accumulation area.[9]

  • Containment: The primary waste container must be kept within a larger, chemically compatible secondary containment bin to capture any potential leaks or spills.[15]

  • Keep it Closed: The container must be kept securely closed at all times, except when actively adding waste.[14][15] This is not just a regulatory requirement; it is critical for preventing the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Do Not Overfill: Fill the container to no more than 90% capacity to allow for vapor expansion.[15]

Step 4: Requesting Disposal

  • Timeliness: Do not allow waste to accumulate indefinitely. Most institutions have limits on how long waste can be stored in a lab (e.g., six to twelve months).[10][16]

  • Procedure: Follow your institution's specific procedure for waste pickup, which is typically managed by an Environmental Health & Safety (EHS) department. This is often done through an online request system.[16]

Decontamination and Spill Management

Accidents happen, but preparation can mitigate their impact.

Decontaminating Glassware and Surfaces:

  • Initial Rinse: Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This first rinsate is hazardous waste and must be collected in your "Halogenated Organic Liquid Waste" container.[15]

  • Secondary Wash: Proceed with a standard wash using soap and water.

  • Specialized Decontamination: For aromatic amines, specialized decontamination solutions are available that chemically deactivate the amine group.[3] Consider using such solutions for final decontamination of heavily contaminated equipment or surfaces, following the manufacturer's instructions.

Managing Spills:

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response line.[14]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and two pairs of chemically resistant gloves (e.g., nitrile).

  • Contain and Absorb: For small spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[5]

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated bag or container. Label it as "Solid Waste: [List of Chemicals]" and dispose of it as hazardous waste.[14]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous solid waste.

Disposal of "Empty" Chemical Containers

An "empty" container that held 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine is not regular trash.

Protocol for Empty Container Disposal:

  • Thoroughly Empty: Ensure only a trivial amount of residue remains.[15]

  • Triple Rinse: Rinse the container three times with a suitable solvent.[16]

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste .[15] Subsequent rinses can typically be managed as hazardous waste as well, depending on institutional policy.

  • Deface the Label: Completely remove or obliterate the original chemical label. This is a critical step to prevent confusion.[15][16]

  • Final Disposal: Once rinsed and air-dried with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste streams associated with this compound.

DisposalWorkflow start Waste Generation 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine liquid_waste Liquid Waste (e.g., reaction mixture, solvent) start->liquid_waste Is it liquid? solid_waste Contaminated Solid Waste (e.g., silica gel, filter paper) start->solid_waste Is it solid? spill_waste Spill Debris (e.g., absorbent pads) start->spill_waste Is it spill debris? empty_container Empty Reagent Bottle start->empty_container Is it an empty container? collect_halogenated Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->collect_halogenated collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid spill_waste->collect_solid triple_rinse Triple Rinse (Collect 1st Rinsate as Hazardous Waste) empty_container->triple_rinse ehs_pickup Arrange EHS Pickup collect_halogenated->ehs_pickup collect_solid->ehs_pickup deface_label Deface Original Label triple_rinse->deface_label trash Dispose as Regular Glass/Plastic deface_label->trash

Caption: Decision workflow for proper waste stream segregation.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Link

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Link

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Link

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Link

  • Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety. Link

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Link

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Link

  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). Link

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link

  • Safety Data Sheet for 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate. SynQuest Laboratories, Inc. Link

  • Safety Data Sheet for 3-(4-(Trifluoromethyl)phenyl)propiolic acid. CymitQuimica. Link

  • Safety Data Sheet for 2-Fluoro-5-(trifluoromethyl)phenol. TCI Chemicals. Link

  • Safety Data Sheet for 3-(3-Trifluoromethylphenyl)propanol. MedChemExpress. Link

  • 3-[2-Bromo-4-(trifluoromethyl)phenyl]prop-2-en-1-amine Information. Chemsrc. Link

  • Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol. TCI EUROPE N.V. Link

  • Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Maybridge. Link

  • Safety Data Sheet for Aromatic Amine DECONtamination Solution. SKC Inc. Link

  • 3-(4-(Trifluoromethoxy)phenyl)propan-1-amine Safety Information. MilliporeSigma. Link

  • Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Fisher Scientific. Link

  • Material Safety Data Sheet. ABX advanced biochemical compounds. Link

  • 3-(4-bromo-2-fluorophenyl)propan-1-amine Hazard Classifications. NextSDS. Link

  • 3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride Safety Information. Sigma-Aldrich. Link

  • 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine Safety and Hazards. PubChem. Link

  • Decontamination Procedures for Particularly Hazardous Substances. Cornell University Environmental Health and Safety. Link

  • Bacterial degradation of monocyclic aromatic amines. National Institutes of Health (NIH). Link

  • 3-(2-BROMO-4-FLUORO-PHENYL)-PROPAN-1-OL Chemical Information. NextSDS. Link

  • Deamination of aromatic amines. Google Patents. Link

  • Bacterial degradation of monocyclic aromatic amines. National Institutes of Health (NIH). Link

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Personal protective equipment for handling 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety and Handling Guide: 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine

Structural Hazard Profiling: The Causality of Risk

Handling 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine requires a nuanced understanding of its molecular architecture. As an application scientist, you must recognize that this is not a standard aliphatic amine; its safety profile is dictated by three distinct functional groups that synergistically increase its hazard potential:

  • The Primary Amine (-NH₂): Confers strong Lewis base characteristics. Like its unhalogenated parent compound, 3-phenylpropan-1-amine, it is highly corrosive and capable of causing severe skin burns and irreversible ocular damage upon contact[1].

  • The Trifluoromethyl (-CF₃) Group: This moiety drastically increases the molecule's lipophilicity (LogP). Highly lipophilic fluorinated compounds can rapidly permeate the lipid bilayer of the stratum corneum, carrying the corrosive amine deeper into tissues and increasing the risk of systemic metabolic toxicity[2].

  • The Aryl Bromide: The inclusion of a heavy halogen on the phenyl ring introduces environmental persistence and elevated hepatic toxicity profiles if absorbed systemically[3].

Core Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly lipophilic, corrosive halogenated amines. The following matrix is designed to interrupt the specific exposure pathways of this compound.

  • Hand Protection (Critical): Standard 4-mil nitrile gloves will fail rapidly. The lipophilic -CF₃ group facilitates rapid permeation through standard nitrile matrices.

    • Protocol: Employ a double-gloving strategy. Use a multi-layer laminate inner glove (e.g., Silver Shield®/4H®) for chemical resistance, overlaid with a heavy-duty butyl rubber or nitrile outer glove for mechanical dexterity and grip.

  • Eye & Face Protection: The rapid saponification of ocular tissue by primary amines necessitates zero-tolerance for splash risks.

    • Protocol: Wear non-vented chemical splash goggles paired with an ANSI Z87.1-rated full-face shield.

  • Respiratory Protection: Aerosolization or vapor exposure can cause severe respiratory tract burns[1].

    • Protocol: All handling must occur within a certified Class II chemical fume hood with a face velocity of 80-100 fpm. If engineering controls fail or during a large spill, use a full-face supplied-air respirator or a tight-fitting respirator equipped with an ABEK filter cartridge, which is specifically rated for ammonia, amines, and halogenated organic vapors[4].

  • Body Protection: A flame-resistant (FR), chemically resistant lab coat with knit cuffs is mandatory. When transferring volumes greater than 50 mL, a polyethylene-coated chemical apron is required.

Quantitative Hazard Summary

Hazard ClassStructural DriverPhysiological / Environmental EffectPrimary PPE & Engineering Control
Corrosivity Primary Amine (-NH₂)Severe skin burns, rapid ocular saponificationSplash goggles, Face shield, Fume hood
Systemic Toxicity Trifluoromethyl (-CF₃)Rapid dermal absorption, metabolic toxicityLaminate/Butyl gloves (Double-gloving)
Environmental Brominated Aryl RingAquatic toxicity, environmental persistenceSegregated halogenated waste streams

Standard Operating Procedure (SOP) & Experimental Workflow

To ensure a self-validating safety system, follow this step-by-step methodology when utilizing 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine in organic synthesis or drug development workflows.

Step 1: Pre-Operation Validation Verify the fume hood flow rate using the digital monitor. Inspect both layers of your gloves for micro-tears using the inflation method before handling any containers.

Step 2: Reagent Transfer Utilize positive displacement pipettes for liquids or anti-static spatulas for solids. This prevents aerosolization caused by static cling or vapor pressure differentials.

Step 3: Reaction Execution Maintain the fume hood sash at the lowest possible ergonomic level. Ensure all reaction vessels are securely clamped and equipped with pressure-relief mechanisms if heating is required, as halogenated amines can generate toxic fumes upon decomposition[3].

Step 4: Decontamination Prior to removing glassware from the hood, rinse all surfaces that contacted the amine with a dilute, weak acid (e.g., 1M Citric Acid) to neutralize the basicity, followed by a standard solvent wash.

G Start Handling 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-amine PPE Don Specialized PPE (Laminate Gloves, Face Shield) Start->PPE Hood Execute in Class II Chemical Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill SmallSpill Small Spill (<50mL) Use Inert Absorbent Spill->SmallSpill Yes (Small) LargeSpill Large Spill (>50mL) Evacuate & Call HazMat Spill->LargeSpill Yes (Large) Waste Dispose as Halogenated Organic Waste Spill->Waste No (Routine) SmallSpill->Waste Decon Acidic Decontamination & Doff PPE Waste->Decon

Operational workflow and spill response decision tree for handling halogenated alkylamines.

Emergency Response and Spill Management

  • Dermal Exposure: Due to the lipophilic -CF₃ group, water alone may be insufficient to rapidly remove the chemical from the skin. Immediately flush the area with polyethylene glycol (PEG) 400 or copious amounts of water for a minimum of 15 minutes while removing contaminated clothing[3]. Seek immediate medical attention.

  • Ocular Exposure: Flush immediately at an eyewash station for 15-20 minutes, holding the eyelids open. Do not attempt to neutralize the amine in the eye with acid.

  • Spill Containment: For small spills, do not use combustible materials (e.g., paper towels). Use a specialized chemical spill kit containing an inert absorbent like vermiculite or dry sand[2]. Neutralize the absorbed residue with a weak solid acid (like sodium bisulfate or citric acid) before sweeping it into a hazardous waste container.

Disposal and Environmental Logistics

Fluorinated and brominated amines pose severe risks to aquatic ecosystems[2].

  • Segregation: All waste containing this compound must be strictly segregated into designated, properly labeled "Halogenated Organic Waste" containers[2].

  • Incompatibility: Never mix this waste stream directly with strong oxidizing agents or concentrated acids without controlled, drop-wise neutralization. Exothermic acid-base reactions can vaporize the toxic fluorinated components, leading to inhalation hazards[3].

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 16259, 3-Phenylpropylamine." Source: nih.gov. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.